Verilopam
Descripción
Propiedades
Número CAS |
68318-20-7 |
|---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4-[2-(7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)ethyl]aniline |
InChI |
InChI=1S/C20H26N2O2/c1-23-19-13-16-8-11-22(12-9-17(16)14-20(19)24-2)10-7-15-3-5-18(21)6-4-15/h3-6,13-14H,7-12,21H2,1-2H3 |
Clave InChI |
BTCHMHMCMKZOQS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2CCN(CCC2=C1)CCC3=CC=C(C=C3)N)OC |
Sinónimos |
Verilopam |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Initial Synthesis and Characterization of Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial synthesis and characterization of Verapamil, a phenylalkylamine calcium channel blocker widely used in the management of cardiovascular conditions. This document details the synthetic pathway, experimental protocols, and key characterization data, presented in a format tailored for scientific and research applications.
Synthesis of Verapamil
The synthesis of Verapamil typically involves a multi-step process culminating in the formation of the final nitrile compound. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of Verapamil Hydrochloride
A patented method for the synthesis of Verapamil hydrochloride involves a three-step process achieving a high purity product.[1]
-
Step 1: Synthesis of N-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine
-
To a solution of sodium hydroxide in water, 2-(3,4-dimethoxyphenyl)-N-methylethanamine and tetrabutyl ammonium bromide (as a phase transfer catalyst) are added.
-
Chlorobromopropane is then added gradually to the reaction mixture.
-
The reaction is stirred at room temperature to yield the intermediate compound.
-
-
Step 2 & 3: Synthesis of Verapamil and its Hydrochloride Salt
-
The intermediate from the previous step is reacted with another compound in the presence of a base and a solvent, followed by a reaction with an acetylating agent.[2]
-
The resulting Verapamil base is then dissolved in isopropyl alcohol.
-
Hydrochloric acid in isopropyl alcohol is added to the solution to precipitate Verapamil hydrochloride.
-
The final product is filtered and dried. This process has been reported to yield Verapamil hydrochloride with a purity of 99.8%.[1] A similar process described in another patent reports a yield of 95% with an HPLC purity of 99.57%.[3]
-
Synthesis Pathway
Caption: Synthetic pathway for Verapamil Hydrochloride.
Physicochemical and Spectroscopic Characterization
The identity and purity of synthesized Verapamil are confirmed through various analytical techniques.
Table 1: Physicochemical Properties of Verapamil and its Hydrochloride Salt
| Property | Verapamil | Verapamil Hydrochloride | Reference(s) |
| Molecular Formula | C27H38N2O4 | C27H39ClN2O4 | [4] |
| Molecular Weight | 454.60 g/mol | 491.06 g/mol | |
| Appearance | Viscous, pale yellow oil | Crystalline powder | |
| Melting Point | <25 °C | 142-146 °C (decomposes) | |
| Boiling Point | 243-246 °C @ 0.01 mmHg | - | |
| Solubility | Practically insoluble in water | Soluble in water, ethanol, and methanol | |
| pKa | - | 8.92 |
Table 2: Spectroscopic Data for Verapamil
| Technique | Key Data Points | Reference(s) |
| ¹H NMR | 600 MHz, in H2O, pH 7.00. Key shifts at 2.80, 0.73, 2.23 ppm. | |
| ¹³C NMR | Data available for O-demethylated derivative. | |
| Mass Spectrometry (MS) | Intense peaks at m/z 59, 260, 303, 438, 454. | |
| Infrared (IR) Spectroscopy | Main peaks at 1510, 1253, 1026, 1232, 1145, and 1587 cm⁻¹. | |
| UV Spectroscopy | λmax at 232 and 278 nm in water (for hydrochloride salt). |
Experimental Workflow: Characterization
Caption: Workflow for the characterization of synthesized Verapamil.
Pharmacological Characterization
Verapamil is a calcium channel blocker that exerts its therapeutic effects by modulating calcium ion influx.
Mechanism of Action
Verapamil primarily targets L-type calcium channels, which are abundant in cardiac and vascular smooth muscle cells. By blocking these channels, Verapamil inhibits the transmembrane influx of calcium ions. This action leads to a reduction in cardiac contractility (negative inotropy) and a slowing of the heart rate (negative chronotropy). In vascular smooth muscle, the inhibition of calcium influx results in vasodilation, leading to a decrease in blood pressure.
Signaling Pathway
Caption: Simplified signaling pathway of Verapamil's action.
Table 3: Pharmacological Activity of Verapamil
| Parameter | Value | Target/Assay Condition | Reference(s) |
| IC50 | 136 nM | Inhibition of sodium current in HEK-293 cells with hNaV1.5 | |
| 210.5 nM | Inhibition of hERG K+ channels | ||
| Ki | 17 nM | - | |
| 300 nM - 15100 nM | P-glycoprotein 1 (MDR1) | ||
| EC50 | 20 nM | - | |
| 20.2 ± 6.3 ng/ml | l-isomer, prolongation of PR interval (oral administration) | ||
| 363.1 ± 64.2 ng/ml | d-isomer, prolongation of PR interval (oral administration) | ||
| ~0.5 µM | Increase in vincristine sensitivity in resistant lymphoma cell lines |
Note: The user-provided topic "Verilopam" did not yield any relevant results in scientific literature searches. The information presented here is for "Verapamil," a well-documented compound with a similar name, under the assumption of a typographical error in the original request.
References
Verilopam: An Analysis of Available Data for Target Identification and Validation
A comprehensive review of publicly accessible scientific literature reveals a significant scarcity of detailed information regarding the molecular target identification and validation of Verilopam. While the compound is identified as a distinct chemical entity, the depth of research required to construct a technical guide on its mechanism of action, signaling pathways, and experimental validation is not currently available in the public domain.
What is Known About this compound
This compound is cataloged as a potent analgesic agent.[1][2] Its chemical identity is confirmed with the CAS Number 68318-20-7 and the molecular formula C₂₀H₂₆N₂O₂.[1][2] Beyond its classification as an analgesic, this compound is also listed as a veterinary medicinal product authorized for use in honey bees in the European Union/European Economic Area.[3] A United States patent also references this compound in the context of a "Pharmaceutical preparation comprising an active dispersed on a matrix," indicating its use in drug formulation.
Limitations in Fulfilling the Technical Guide Requirements
Despite these mentions, the core scientific data necessary for a detailed technical whitepaper are absent from the available search results. Specifically, there is no accessible information on:
-
Molecular Target(s): The specific proteins, receptors, or enzymes that this compound interacts with to produce its analgesic effect are not identified.
-
Signaling Pathways: Without an identified target, the downstream signaling cascades modulated by this compound remain unknown.
-
Quantitative Data: No binding affinities (Kᵢ, Kd), potency values (IC₅₀, EC₅₀), or other quantitative metrics from preclinical or clinical studies were found.
-
Experimental Protocols: Detailed methodologies for experiments that would have been used to identify and validate the target of this compound are not published.
Consequently, the creation of structured data tables, detailed experimental protocols, and Graphviz diagrams for signaling pathways, as requested, is not feasible.
A Note on Verapamil
It is possible that "this compound" may be a less common term or a potential misspelling of the well-known drug Verapamil . Verapamil is a extensively researched calcium channel blocker used to treat cardiovascular conditions. A wealth of public data exists for Verapamil that would allow for the creation of a comprehensive technical guide covering its target identification, mechanism of action, signaling pathways, and clinical validation, fully meeting the specifications of the original request.
Should the intended topic of inquiry be Verapamil, a detailed report can be generated. Otherwise, based on the currently available information, an in-depth technical guide on the target identification and validation of this compound cannot be produced.
References
An In-depth Technical Guide on the Preliminary In Vitro Studies of Verapamil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of Verapamil, a phenylalkylamine calcium channel blocker. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, receptor interactions, and effects on various cellular processes.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from various in vitro studies on Verapamil, providing a comparative view of its potency and efficacy across different targets and experimental conditions.
Table 1: Receptor Binding Affinity of Verapamil
| Target Receptor | Ligand | Tissue/Cell Line | Assay Type | Ki (µM) | IC50 (µM) | Reference |
| α1-Adrenergic Receptor | [3H]prazosin | Rat Myocardium | Radioligand Binding | 0.6 | - | [1][2] |
| Muscarinic Receptor | [3H]quinuclidinyl benzilate | Rat Myocardium | Radioligand Binding | 7 | - | [1][2] |
| Muscarinic Receptor | [3H]quinuclidinyl benzilate | Canine Sarcolemmal Vesicles | Radioligand Binding | (-)-Verapamil: 5.3 ± 0.2 | - | [3] |
| (+)-Verapamil: 11.4 ± 0.6 | ||||||
| Ryanodine Receptor | [3H]Ryanodine | Rabbit Skeletal Muscle Sarcoplasmic Reticulum | Radioligand Binding | - | ~8 | |
| L-type Calcium Channel (Cav1.2) | - | - | - | - | 0.25 - 15.5 | |
| P-glycoprotein (P-gp) | - | Human A2780 cells | Calcein AM accumulation | - | 5.42 | |
| P-glycoprotein (P-gp) | - | Adriamycin-resistant human A2780/ADR cells | Calcein AM assay | - | 5.2 | |
| Multidrug Resistance Protein 1 (MRP1) | - | Human 2008 cells | - | - | 9.66 | |
| hERG Potassium Channel | - | Xenopus oocytes | Electrophysiology | - | 3.8 | |
| Kv1.5 Potassium Channel | - | Xenopus oocytes | Electrophysiology | - | 5.1 | |
| Kv1.1 Potassium Channel | - | Xenopus oocytes | Electrophysiology | - | 14.0 | |
| IKs Potassium Channel | - | Xenopus oocytes | Electrophysiology | - | 161.0 | |
| fKv1.4ΔN Potassium Channel | - | Xenopus oocytes | Electrophysiology | - | 260.71 ± 18.50 |
Table 2: Functional Inhibitory Effects of Verapamil
| Biological Process | Cell Type/System | Assay | IC50 (µM) | Observations | Reference |
| Angiotensin II-induced Cell Growth | Vascular Smooth Muscle Cells | [3H]thymidine incorporation | 3.5 ± 0.3 | Inhibition of VSMC proliferation. | |
| T-Lymphocyte Proliferation | Human Peripheral Blood T-cells | CFSE dilution | Almost complete inhibition at 50 µM | Dose-dependent inhibition of proliferation and activation marker expression. | |
| T-Lymphocyte Proliferation | Murine T-lymphocytes | Concanavalin A/phytohemagglutinin stimulation | Inhibited at 10 µM, Abrogated at 100 µM | Interference with calcium-mediated events in T-lymphocyte function. | |
| Ebolavirus (EBOV) Infection | - | - | 4 | Effective inhibition of EBOV infection. | |
| Platelet Aggregation (ADP-induced) | Rat Platelets | Electronic particle size analysis | - | Reduced mean size of platelet aggregates. | |
| Platelet Aggregation (Epinephrine-induced) | Human Platelets | Aggregometry | - | 46 ± 6% inhibition (0.01-10 µM) |
II. Experimental Protocols
This section provides detailed methodologies for key in vitro experiments cited in the quantitative data summary.
1. Radioligand Receptor Binding Assay (for Muscarinic Receptors)
-
Objective: To determine the binding affinity of Verapamil to muscarinic receptors.
-
Materials:
-
Purified canine sarcolemmal vesicles.
-
[3H]quinuclidinyl benzilate ([3H]QNB) as the radioligand.
-
Racemic, (+)-, and (-)-Verapamil solutions of varying concentrations.
-
Incubation buffer (pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Isolate and purify sarcolemmal vesicles from canine heart tissue.
-
Incubation: Incubate the membrane preparation with a fixed concentration of [3H]QNB and varying concentrations of Verapamil (racemic, (+), or (-)-enantiomers) in the incubation buffer.
-
Temperature and Duration: Perform incubations at 25°C or 37°C.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the inhibition constant (Ki) by analyzing the competition binding data using appropriate pharmacological models (e.g., Cheng-Prusoff equation).
-
2. T-Lymphocyte Proliferation Assay (CFSE Dilution Method)
-
Objective: To assess the effect of Verapamil on T-lymphocyte proliferation.
-
Materials:
-
Purified human peripheral blood T-lymphocytes.
-
Carboxyfluorescein succinimidyl ester (CFSE) staining solution.
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements.
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies).
-
Verapamil solutions of varying concentrations.
-
Flow cytometer.
-
-
Procedure:
-
Cell Labeling: Label purified T-cells with CFSE according to the manufacturer's protocol. CFSE covalently labels intracellular proteins, and its fluorescence intensity halves with each cell division.
-
Cell Culture: Culture the CFSE-labeled T-cells in the presence of T-cell activators (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).
-
Treatment: Add varying concentrations of Verapamil (e.g., 6.25–50 μM) to the cell cultures at the time of stimulation.
-
Incubation: Incubate the cells for a period sufficient for multiple rounds of cell division (e.g., 120 hours).
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence intensity by flow cytometry.
-
Data Analysis: Quantify cell proliferation by analyzing the pattern of CFSE dilution. Each peak of decreasing fluorescence intensity represents a successive generation of dividing cells. Determine the percentage of proliferated cells and the proliferation index.
-
3. Platelet Aggregation Assay
-
Objective: To evaluate the inhibitory effect of Verapamil on platelet aggregation.
-
Materials:
-
Platelet-rich plasma (PRP) or washed platelets from human or animal blood.
-
Platelet agonists such as adenosine diphosphate (ADP), collagen, or epinephrine.
-
Verapamil solutions of varying concentrations.
-
Aggregometer.
-
-
Procedure:
-
PRP Preparation: Prepare PRP by centrifuging whole blood at a low speed.
-
Pre-incubation: Pre-incubate the PRP or washed platelets with different concentrations of Verapamil for a specified time.
-
Aggregation Induction: Place the platelet suspension in the aggregometer cuvette and add a platelet agonist to induce aggregation.
-
Monitoring: Monitor the change in light transmission through the platelet suspension over time using the aggregometer. As platelets aggregate, the light transmission increases.
-
Data Analysis: Quantify the extent of platelet aggregation by measuring the maximum change in light transmission. Calculate the percentage of inhibition of aggregation by Verapamil compared to a control without the drug.
-
III. Signaling Pathways and Experimental Workflows
This section provides diagrams generated using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows related to Verapamil's in vitro studies.
Caption: Verapamil's inhibition of L-type calcium channels, reducing calcium influx.
Caption: Workflow for determining Verapamil's receptor binding affinity.
Caption: Verapamil's disruption of T-cell activation signaling.
References
- 1. Verapamil competitively inhibits alpha 1-adrenergic and muscarinic but not beta-adrenergic receptors in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Verapamil competitively inhibits alpha 1-adrenergic and muscarinic but not beta-adrenergic receptors in rat myocardium. | Semantic Scholar [semanticscholar.org]
- 3. Verapamil interaction with the muscarinic receptor: stereoselectivity at two sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Verapamil: A Comprehensive Technical Guide on Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the bioavailability and pharmacokinetic profile of verapamil, a widely used calcium channel blocker. The information presented herein is curated for professionals in the fields of pharmaceutical research, clinical development, and pharmacology. This document summarizes key pharmacokinetic parameters from various studies, details the experimental methodologies employed, and illustrates the metabolic pathways and typical study workflows.
Introduction
Verapamil is a phenylalkylamine class calcium channel blocker used in the management of hypertension, angina pectoris, and cardiac arrhythmias. It exerts its therapeutic effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and myocardial tissue. Understanding the bioavailability and pharmacokinetic properties of verapamil is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects. This guide synthesizes data from multiple studies to provide a comprehensive resource for the scientific community.
Bioavailability and Pharmacokinetic Parameters
The pharmacokinetics of verapamil are complex and influenced by the route of administration, formulation, and patient-specific factors. Verapamil is administered as a racemic mixture of the R- and S-enantiomers, with the S-enantiomer being the more pharmacologically potent. The drug undergoes extensive first-pass metabolism, which significantly impacts its oral bioavailability.
Oral Administration: Immediate-Release Formulations
Immediate-release (IR) oral formulations of verapamil are rapidly absorbed, with peak plasma concentrations typically observed within 1 to 2 hours post-administration.[1] However, due to extensive presystemic metabolism in the liver, the absolute bioavailability is low, ranging from 20% to 35%.[1]
Table 1: Pharmacokinetic Parameters of Single-Dose Oral Immediate-Release Verapamil in Healthy Adults
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Bioavailability (%) | Reference(s) |
| 80 mg | 86.2 | 2.2 | 450.9 (0-24h) | - | - | [2] |
| 120 mg | 219.09 | 1.84 | - | 4.21 (elimination) | 22.47 | [3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.
Chronic oral administration of 120 mg of immediate-release verapamil every 6 hours has been shown to result in plasma levels ranging from 125 to 400 ng/mL.[4] The elimination half-life of immediate-release verapamil after a single dose ranges from 2.8 to 7.4 hours, which can increase to 4.5 to 12.0 hours with repetitive dosing.
Oral Administration: Sustained-Release Formulations
Sustained-release (SR) formulations of verapamil are designed to prolong the absorption phase, allowing for less frequent dosing. This results in a delayed Tmax and lower Cmax compared to immediate-release formulations.
Table 2: Pharmacokinetic Parameters of Single-Dose Oral Sustained-Release Verapamil in Healthy Adults
| Dose | Condition | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference(s) |
| 240 mg | Fasting | 164 | 5.21 | 1478 (0-24h) | ~12 | |
| 240 mg | Fed | 79 | 7.71 | 841 (0-24h) | ~12 | |
| 240 mg | Fasting | 77 | 9.8 | 1541 (0-inf) | ~12 | |
| 240 mg | Fed | 77 | 9.0 | 1387 (0-inf) | ~12 | |
| 240 mg | Fasting | 118.9 ± 37.2 | 5.9 ± 1.6 | 1960 ± 820 | 10.8 ± 4.9 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.
Food can affect the absorption of SR verapamil, with studies showing a prolongation of Tmax when administered with a meal.
Intravenous Administration
Intravenous (IV) administration of verapamil bypasses first-pass metabolism, resulting in 100% bioavailability. Following IV infusion, verapamil exhibits a bi-exponential decline in plasma concentration, characterized by a rapid distribution phase and a slower elimination phase.
Table 3: Pharmacokinetic Parameters of Intravenous Verapamil in Healthy Adults
| Dose | Distribution t½ (min) | Elimination t½ (hr) | Vd (L/kg) | CL (mL/min) | Reference(s) |
| 10 mg | - | 4.21 | 2.51 | 500.64 | |
| 5-10 mg | ~4 | 2-5 | - | - |
t½: Half-life; Vd: Volume of distribution; CL: Clearance.
Peak therapeutic effects after an IV bolus are observed within 3 to 5 minutes.
Metabolism of Verapamil
Verapamil is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways are N-dealkylation and N-demethylation. Several CYP isoforms are involved, with CYP3A4 playing a major role.
The primary active metabolite is norverapamil, which is formed through N-demethylation. Norverapamil possesses approximately 20% of the cardiovascular activity of the parent compound. Other metabolites, such as D-617, are also formed. The metabolism of verapamil is stereoselective, with the S-enantiomer being cleared more rapidly than the R-enantiomer.
Metabolic pathways of verapamil.
Experimental Protocols
The following sections describe typical methodologies for conducting pharmacokinetic studies of verapamil.
Study Design for Bioequivalence
A common design for bioequivalence studies of oral verapamil formulations is a single-dose, two-way crossover study in healthy adult volunteers. Studies are typically conducted under both fasting and fed conditions to assess the influence of food on drug absorption. A washout period of at least one week is generally implemented between treatment periods.
Subject Population
Studies are typically conducted in healthy male and non-pregnant female volunteers. Inclusion criteria often include an age range of 18-45 years and a body mass index (BMI) within a normal range. Exclusion criteria would include a history of clinically significant medical conditions, allergies to verapamil, and use of concomitant medications.
Dosing and Blood Sampling
For a single-dose study, subjects receive a standardized dose of the verapamil formulation. Blood samples for pharmacokinetic analysis are collected at predetermined time points. A typical sampling schedule for an oral formulation might be: pre-dose (0 hours), and then at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose. For intravenous studies, more frequent early sampling is necessary to characterize the distribution phase.
Analytical Methodology
Plasma concentrations of verapamil and its major metabolite, norverapamil, are typically quantified using a validated high-performance liquid chromatography (HPLC) method with tandem mass spectrometry (MS/MS) detection.
A representative analytical method would involve:
-
Sample Preparation: Liquid-liquid extraction of verapamil and an internal standard (e.g., metoprolol) from plasma samples.
-
Chromatographic Separation: Separation on a C8 or C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with formic acid).
-
Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Typical workflow for a pharmacokinetic study.
Conclusion
The bioavailability and pharmacokinetic profile of verapamil are well-characterized, though complex. Its low oral bioavailability is a direct consequence of extensive first-pass metabolism, primarily mediated by CYP3A4. The development of sustained-release formulations has allowed for more convenient dosing regimens by modulating the absorption rate. A thorough understanding of the methodologies used to characterize verapamil's pharmacokinetics is essential for the design of future studies and the development of new drug products. The data and protocols summarized in this guide provide a foundational resource for researchers and drug development professionals working with this important cardiovascular drug.
References
Verilopam discovery and development history
An In-depth Technical Guide to the Discovery and Development of Verapamil
Introduction
Verapamil, a phenylalkylamine derivative, was the first calcium channel blocker (CCB) to be introduced into clinical therapy in the early 1960s.[1] Initially developed as a coronary vasodilator for the treatment of angina pectoris, its therapeutic applications have since expanded to include hypertension, arrhythmias, and more recently, potential roles in diabetes management.[1][2][3][4] This technical guide provides a comprehensive overview of the discovery, development, and core scientific principles of Verapamil for researchers, scientists, and drug development professionals.
Discovery and Synthesis
The discovery of Verapamil originated from a drug discovery program at Knoll AG (now a part of Abbott Laboratories) in the early 1960s, which was aimed at identifying novel coronary dilators. This program led to the synthesis of a series of phenylalkylamines, with Verapamil emerging as a lead compound. The synthesis of Verapamil hydrochloride is a multi-step process, with various methods developed to improve purity and yield. A common process involves the reaction of 5-(3,4-dimethoxyphenylethyl)methyl-amino-2-(3,4-dimethoxyphenyl)-2-isopropyl valeronitrile with hydrochloric acid in a suitable solvent like isopropyl alcohol or ethyl acetate.
New derivatives of Verapamil have also been synthesized to explore different biological activities. For instance, Carboxy verapamil was prepared by the hydrolysis of the nitrile group of Verapamil. Other modifications have involved changing the nitrile group to an amide or altering the methyl substituent on the tertiary nitrogen.
Mechanism of Action and Signaling Pathway
Verapamil's primary mechanism of action is the blockade of voltage-dependent L-type calcium channels. These channels are crucial for controlling peripheral vascular resistance and heart contractility. By binding to the alpha-1 subunit of these channels, Verapamil inhibits the influx of calcium ions into vascular smooth muscle cells and myocardial cells.
This inhibition of calcium influx leads to several physiological effects:
-
Vasodilation: Relaxation of the smooth muscle lining blood vessels results in vasodilation, which lowers systemic vascular resistance and, consequently, blood pressure. This also reduces the afterload on the heart, decreasing myocardial oxygen demand and alleviating angina.
-
Negative Chronotropic and Inotropic Effects: In the heart, Verapamil's action on the sinoatrial (SA) and atrioventricular (AV) nodes, where calcium channels are highly concentrated, slows down impulse conduction. This leads to a reduced heart rate (negative chronotropy) and decreased force of contraction (negative inotropy), making it effective in treating arrhythmias.
Recent research has also elucidated Verapamil's protective effects on pancreatic β-cells. This is thought to be mediated by the reduction in the expression of thioredoxin-interacting protein (TXNIP), a molecule involved in β-cell apoptosis.
Preclinical Development
Preclinical studies in animal models were instrumental in characterizing the pharmacological profile of Verapamil.
Cardiovascular Effects
In spontaneously hypertensive rats (SHR), oral administration of Verapamil, particularly in combination with the ACE inhibitor trandolapril, significantly reduced elevated blood pressure for 24 hours. In dogs with ischemic reperfusion injury, Verapamil in combination with trandolapril inhibited paradoxical coronary vasoconstriction.
Renal Protection
Lifelong treatment with a combination of Verapamil and trandolapril in SHR with progressive renal failure was more effective at inhibiting the progression to end-stage renal failure and prolonging survival than either drug used as monotherapy.
Electrophysiological Studies
Early studies using guinea pig papillary muscle demonstrated that Verapamil blocks isoproterenol-induced slow action potentials. A derivative, carboxy verapamil, was found to be about 10-fold less potent, with an IC50 of approximately 6 x 10⁻⁶ M.
Pharmacokinetics
Verapamil exhibits complex pharmacokinetic properties. The data below summarizes key parameters.
| Parameter | Value | Notes | Reference |
| Oral Bioavailability | 10-35% | Due to extensive first-pass metabolism. | |
| 2 ± 1% (rat model) | Significantly increased to 45 ± 24% with a CYP inhibitor. | ||
| Peak Plasma Concentration (Tmax) | 1 to 2 hours (oral) | For immediate-release formulations. | |
| Plasma Protein Binding | ~90% | R-verapamil is 94% bound to albumin; S-verapamil is 88% bound. | |
| Volume of Distribution (Vd) | 3-5 L/kg | Steady-state Vd is ~300L for R-enantiomer and ~500L for S-enantiomer. | |
| Metabolism | Extensive (Liver) | Primarily by CYP3A4. Norverapamil is an active metabolite. | |
| Excretion | ~70% in urine, 16% in feces | 3-4% is excreted unchanged in the urine. |
Clinical Development and Efficacy
Verapamil has undergone extensive clinical evaluation across various cardiovascular and other diseases.
Hypertension
The Verapamil in Hypertension and Atherosclerosis Study (VHAS) was a large-scale, randomized trial comparing Verapamil with chlorthalidone. After two years, both drugs produced significant and similar reductions in systolic and diastolic blood pressures.
| VHAS Study: Blood Pressure Reduction at 2 Years | Verapamil SR (240 mg) | Chlorthalidone (25 mg) | Reference |
| Systolic BP Reduction | 16.3% | 16.9% | |
| Diastolic BP Reduction | 16.6% | 16.2% | |
| DBP Normalization (<90 mmHg) | 69.3% of patients | 66.9% of patients |
Angina Pectoris
Multiple double-blind, placebo-controlled trials have confirmed Verapamil's efficacy in managing unstable angina. In one study, Verapamil reduced daily anginal attacks from 3.2 to 0.6 per day. Another trial demonstrated that ischemic events were significantly lower during Verapamil therapy (27 episodes) compared to placebo (127 episodes). Long-term therapy (1 year) with high-dose Verapamil (480 mg/day) was shown to be safe and effective, with no evidence of tachyphylaxis.
Myocardial Infarction
A meta-analysis of randomized trials showed that in patients with acute myocardial infarction, Verapamil treatment was associated with a decreased risk of nonfatal reinfarction compared to placebo (relative risk 0.79). The combined outcome of death or reinfarction was also reduced (relative risk 0.82).
Type 1 Diabetes
A recent randomized clinical trial investigated Verapamil's effect on pancreatic beta cell function in children and adolescents with newly diagnosed type 1 diabetes. The study found that Verapamil partially preserved stimulated C-peptide secretion at 52 weeks compared to placebo, suggesting a potential new therapeutic avenue.
| Verapamil in T1D: C-Peptide Levels at 52 Weeks | Verapamil Group | Placebo Group | Reference |
| Mean C-peptide AUC (pmol/mL) | 0.65 | 0.44 | |
| Adjusted Between-Group Difference (pmol/mL) | 0.14 (95% CI, 0.01 to 0.27) | - | |
| % Patients with Peak C-peptide ≥0.2 pmol/mL | 95% | 71% |
Safety and Tolerability
Verapamil is generally well-tolerated. The most common side effects include constipation, dizziness, nausea, hypotension, and headache. In the VHAS study, the most frequent adverse event was constipation (13.7%) in the Verapamil group. In studies combining Verapamil SR (180 mg) with trandolapril (2 mg), the incidence of adverse events (27.9%) was comparable to placebo (25.6%) and lower than Verapamil monotherapy (34.2%).
| Adverse Event Incidence (Placebo-Controlled Studies) | Placebo | Verapamil SR | Trandolapril | Combination | Reference |
| Any Adverse Event | 25.6% | 34.2% | 27.3% | 27.9% | |
| Constipation | - | 3.4% | - | 2.9% |
Experimental Protocols
Protocol: Mixed-Meal Tolerance Test for Beta Cell Function
This protocol is representative of methods used in clinical trials to assess Verapamil's effect on diabetes.
-
Patient Preparation: Participants fast overnight.
-
Baseline Sampling: A baseline blood sample is collected for C-peptide and glucose measurement.
-
Meal Administration: Participants consume a standardized liquid mixed meal (e.g., Boost) within 10 minutes.
-
Post-Meal Sampling: Blood samples are collected at specified intervals (e.g., 30, 60, 90, and 120 minutes) after meal consumption.
-
Analysis: C-peptide levels are measured in each sample. The primary outcome is often the area under the curve (AUC) for the C-peptide response over the 2-hour period, calculated using the trapezoidal rule.
Protocol: Pharmacokinetic Analysis in Healthy Volunteers
This protocol outlines a typical design for a pharmacokinetic study.
-
Subject Enrollment: Healthy adult volunteers are recruited.
-
Drug Administration: A single oral dose of Verapamil (e.g., 80 mg) is administered.
-
Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Separation: Samples are centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of Verapamil and its metabolites (e.g., norverapamil) are quantified using a validated method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameter Calculation: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.
Conclusion
From its initial discovery as a coronary vasodilator to its established role in managing hypertension, angina, and arrhythmias, Verapamil has had a significant impact on cardiovascular medicine. Its development pathway, characterized by extensive preclinical and clinical research, has solidified its efficacy and safety profile. Furthermore, ongoing research into its mechanism of action continues to uncover new therapeutic possibilities, such as its potential for preserving β-cell function in type 1 diabetes. This enduring legacy underscores the importance of continued investigation into established pharmacological agents.
References
Early-Stage Research on Verapamil's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on the biological activity of Verapamil. It covers its primary mechanism of action, pharmacokinetics, and effects on various physiological systems, with a focus on quantitative data and detailed experimental methodologies.
Core Mechanism of Action: L-Type Calcium Channel Blockade
Verapamil is a phenylalkylamine calcium channel blocker that primarily targets L-type calcium channels.[1] These channels are crucial for the contraction of cardiac and vascular smooth muscle.[1] Verapamil binds to the alpha-1 subunit of the L-type calcium channel, specifically the Cav1.2 channel, which is highly expressed in these tissues.[1] By inhibiting the influx of calcium ions, Verapamil leads to vasodilation, a reduction in peripheral vascular resistance, and a decrease in myocardial contractility and heart rate.[1][2]
Quantitative Analysis of Biological Activity
The biological activity of Verapamil has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from this research.
| Target | Ligand/Assay | Species | Tissue/Cell Line | Parameter | Value | Reference |
| L-type Calcium Channel | ||||||
| [3H]verapamil | Frog | Heart Membranes | Kd | 4.25 nM | ||
| Bmax | 50 fmol/mg protein | |||||
| Rabbit | Skeletal Muscle | Kd | ~30 nM | |||
| HERG K⁺ Channel | Electrophysiology | HEK293 cells | IC₅₀ | 143.0 nmol/L | ||
| Electrophysiology | HEK293 cells | IC₅₀ | 210.5 nM | |||
| Electrophysiology | Xenopus oocytes | IC₅₀ | 3.8 µmol/L | |||
| Electrophysiology | Rabbit Ventricular Myocytes | IC₅₀ | 268 nM | |||
| Ryanodine Receptor | [3H]Ryanodine Binding | Rabbit | Skeletal Muscle | IC₅₀ | ~8 µM | |
| Muscarinic Receptor | [3H]QNB Binding | Canine | Sarcolemmal Vesicles | Ki ((-)-Verapamil) | 5.3 µM | |
| Ki ((+)-Verapamil) | 11.4 µM | |||||
| Kv1.3 K⁺ Channel | Electrophysiology | Human T cells | IC₅₀ | 8 µM | ||
| KCa3.1 K⁺ Channel | Electrophysiology | Human T cells | IC₅₀ | 28 µM |
| Parameter | Species | Value | Reference |
| Bioavailability | Human | 10-35% | |
| Protein Binding | Human | 90% | |
| Volume of Distribution | Human | 3-5 L/kg | |
| Elimination Half-life (single dose) | Human | 2.8-7.4 hours | |
| Elimination Half-life (multiple doses) | Human | 4.5-12.0 hours | |
| Metabolism | Primarily hepatic (CYP3A4) | ||
| Excretion | 70% in urine, 16% in feces |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Verapamil.
This protocol is adapted from studies on Verapamil's binding to cardiac membranes.
Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) of Verapamil for L-type calcium channels.
Materials:
-
[³H]Verapamil (radioligand)
-
Unlabeled Verapamil
-
Cardiac membrane preparation (e.g., from frog heart)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cardiac tissue in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, add the cardiac membrane preparation, varying concentrations of [³H]Verapamil, and either buffer (for total binding) or a high concentration of unlabeled Verapamil (for non-specific binding) in a final volume of 250 µL.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Kd and Bmax values.
This protocol is a generalized procedure based on studies of Verapamil's effects on ion channels.
Objective: To measure the effect of Verapamil on ion channel currents (e.g., L-type Ca²⁺ or HERG K⁺ currents).
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293 cells)
-
External and internal pipette solutions
-
Patch-clamp amplifier and data acquisition system
-
Micropipette puller and polisher
-
Microscope
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Pull and polish glass micropipettes to a resistance of 4-8 MΩ. Fill the pipette with the internal solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving electrical access to the cell's interior.
-
Recording: Clamp the cell membrane at a holding potential and apply voltage steps to elicit ion channel currents. Record baseline currents.
-
Drug Application: Perfuse the cell with the external solution containing Verapamil at various concentrations.
-
Data Acquisition: Record the ion channel currents in the presence of Verapamil.
-
Data Analysis: Measure the peak current amplitude at each Verapamil concentration and normalize to the baseline current. Fit the data to a dose-response curve to determine the IC₅₀ value.
Preclinical Models and Biological Effects
Verapamil has been studied in various preclinical models, demonstrating a range of biological activities beyond its primary cardiovascular effects.
-
Hypertension: In spontaneously hypertensive rats, Verapamil significantly reduces blood pressure.
-
Arrhythmia: Verapamil is effective in suppressing arrhythmias by slowing atrioventricular (AV) nodal conduction.
-
Type 1 Diabetes: In preclinical models, Verapamil has been shown to preserve pancreatic beta-cell function by reducing the expression of thioredoxin-interacting protein (TXNIP), which is involved in beta-cell apoptosis.
-
T-Lymphocyte Function: Verapamil can inhibit the in vitro activation and function of T lymphocytes by modulating Ca²⁺ influx through various ion channels.
This guide provides a foundational understanding of the early-stage research into Verapamil's biological activity. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug development. Further investigation into its diverse mechanisms of action may uncover novel therapeutic applications for this well-established drug.
References
An In-depth Technical Guide on the Role of Verapamil in HCN Channel-Mediated I(f) Current Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Verapamil and the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel-mediated "funny" current (I(f)). While primarily known as a calcium channel blocker, Verapamil also exhibits effects on other ion channels, including HCN channels, which are crucial for cardiac pacemaker activity.
Core Mechanism of Action
Verapamil's principal mechanism of action is the blockade of L-type calcium channels, which are abundant in cardiac and vascular smooth muscle cells.[1][2][3] This action leads to a reduction in calcium ion influx, resulting in decreased cardiac contractility, a slowing of the heart rate, and vasodilation of blood vessels.[1][4] These effects make it a widely used therapeutic for conditions such as hypertension, angina, and arrhythmias.
Recent research has indicated that Verapamil also interacts with HCN channels, the molecular basis of the I(f) current. The I(f) current is a key player in the spontaneous diastolic depolarization of pacemaker cells in the sinoatrial node, thereby controlling the heart rate.
Quantitative Data on Verapamil's Interaction with HCN Channels
Studies have demonstrated that Verapamil can inhibit the HCN4 channel current, which is a major isoform in the sinoatrial node. However, this inhibition is considered weak, especially at more hyperpolarized voltages.
| Parameter | Value | Cell Type | Voltage | Reference |
| IC50 for HCN4 Inhibition | 44.9 μM | HEK293 cells | -70 mV |
This IC50 value is significantly higher than the therapeutic concentrations of Verapamil, suggesting that its primary therapeutic effects are not mediated through HCN channel blockade. For comparison, the IC50 of bepridil, another antiarrhythmic drug, for HCN4 inhibition is 4.9 μM at the same voltage.
Signaling Pathway of the I(f) Current
The I(f) current is activated by hyperpolarization of the cell membrane and is modulated by cyclic adenosine monophosphate (cAMP). The binding of cAMP to the C-terminal region of the HCN channel increases the probability of channel opening.
Caption: A diagram illustrating the I(f) current signaling pathway.
Experimental Protocols
The primary technique used to study the effects of compounds like Verapamil on ion channels is patch-clamp electrophysiology . This method allows for the measurement of ionic currents flowing through single channels or across the entire cell membrane.
Whole-Cell Patch-Clamp Protocol for Measuring I(f) Current:
-
Cell Preparation: HEK293 cells stably expressing the human HCN4 channel are cultured and prepared for recording.
-
Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an intracellular solution containing (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
-
Recording:
-
Cells are placed in a recording chamber and perfused with an extracellular solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
A gigaohm seal is formed between the patch pipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
The membrane potential is held at -40 mV.
-
Hyperpolarizing voltage steps are applied in 10 mV increments from -50 mV to -140 mV for 2 seconds to elicit the I(f) current.
-
A subsequent depolarizing step to +20 mV is applied to measure the tail current.
-
-
Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized.
-
The amplitude of the I(f) current is measured at the end of the hyperpolarizing pulse.
-
Concentration-response curves are generated by applying increasing concentrations of Verapamil and measuring the percentage of current inhibition. The IC50 value is then calculated by fitting the data to the Hill equation.
-
Caption: A flowchart of the experimental workflow for measuring I(f) current.
Logical Relationship of Verapamil's Dual Action
Verapamil's primary action on L-type calcium channels and its secondary, weaker action on HCN channels both contribute to its overall effect on cardiac electrophysiology. However, the clinical significance of its HCN channel inhibition is likely minimal due to the high concentration required.
Caption: The logical relationship of Verapamil's dual actions.
References
Methodological & Application
Application Notes and Protocols for Verapamil in Cell Culture
A Note on Terminology: The protocols and data provided herein pertain to Verapamil . It is presumed that "Verilopam" is a typographical error, as Verapamil is a well-documented L-type calcium channel blocker used extensively in cell culture research.
These application notes provide a comprehensive overview of the experimental use of Verapamil in a cell culture setting, with a focus on its application in cancer research. The provided protocols and data are intended to guide researchers, scientists, and drug development professionals in designing and executing experiments involving Verapamil.
Mechanism of Action
Verapamil is a phenylalkylamine that acts as a potent L-type calcium channel blocker.[1][2][3] By inhibiting the influx of extracellular calcium ions into cells, it modulates various cellular processes.[1][2] In the context of cancer, Verapamil has demonstrated several key effects:
-
Inhibition of Cancer Cell Growth: By altering intracellular calcium levels, Verapamil can inhibit the proliferation of various cancer cell types, including osteosarcoma, pancreatic cancer, and colon cancer.
-
Induction of Apoptosis: Verapamil has been shown to induce programmed cell death (apoptosis) in cancer cells.
-
Reversal of Multidrug Resistance (MDR): Verapamil can inhibit the function of P-glycoprotein (P-gp), a drug efflux pump that is often overexpressed in cancer cells and contributes to resistance to chemotherapy. This inhibition enhances the cytotoxic effects of other chemotherapeutic agents.
-
Inhibition of Protease Production: It has been found to inhibit the production of urokinase-type plasminogen activator (uPA) and matrix metalloproteinase-9 (MMP-9) in tumor cells, which are involved in local invasion and metastasis.
Quantitative Data Summary
The following tables summarize the effective concentrations of Verapamil and its observed effects in various cancer cell lines as reported in the literature.
Table 1: Effective Concentrations of Verapamil in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration Range | Effect | Reference |
| G292 | Osteosarcoma | 12.5 - 100 µg/ml (27.5 - 220 µM) | Inhibition of cell growth and activity. | |
| HCT | Human Colonic Tumor | 1 - 500 µmol/L | Inhibition of proliferation, induction of apoptosis. | |
| JK-6L, RPMI 8226, ARH-77 | Myeloma | 70 µM | Synergistic decrease in viability with Bortezomib. | |
| L3.6plGres, AsPC-1 | Pancreatic Cancer | Not specified | Inhibition of side population cell proliferation. | |
| B16 | Murine Melanoma | 100 µM | Transient increase in c-myc expression. | |
| CEM/VCR 1000 | Human Leukemia (MDR+) | 3 and 10 µg/ml | 10-fold and 19-fold enhancement of epirubicin effect. |
Table 2: IC50 Values of Verapamil
| Cell Line/Condition | IC50 Value | Reference |
| Ebolavirus infection | 4 µM | |
| L-type calcium channel binding | 250 nM - 15.5 µM |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Verapamil and a general workflow for cell culture experiments.
Caption: Verapamil's dual mechanism of action.
Caption: General experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments involving Verapamil in cell culture, synthesized from multiple sources.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of Verapamil on cell viability and proliferation.
Materials:
-
Target cancer cell line (e.g., G292, HCT)
-
Complete culture medium (e.g., RPMI 1640 or a-MEM with 10% FBS)
-
Verapamil Hydrochloride (lyophilized powder)
-
Sterile water or PBS for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Verapamil Treatment:
-
Prepare a stock solution of Verapamil (e.g., 10 mM in sterile water). Store at -20°C for up to 3 months.
-
Prepare serial dilutions of Verapamil in complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 100, 500 µM).
-
Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of Verapamil. Include a vehicle control (medium without Verapamil).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µl of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after Verapamil treatment.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
Verapamil Hydrochloride
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of Verapamil for the desired duration (e.g., 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples within 1 hour of staining using a flow cytometer.
-
Annexin V-positive, PI-negative cells are early apoptotic.
-
Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
Protocol 3: Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is used to determine the effect of Verapamil on the cell cycle distribution.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
Verapamil Hydrochloride
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A (10 mg/ml)
-
Propidium Iodide (PI) staining solution (50 µg/ml)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Fixation and Staining:
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While vortexing gently, add 4 ml of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µl of PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
References
Application Notes and Protocols for Verapamil in a Research Setting
A Note on "Verilopam": Initial searches for "this compound" did not yield any relevant results for a recognized pharmaceutical agent. It is highly probable that this was a typographical error for Verapamil , a well-established L-type calcium channel blocker. This document will proceed with providing detailed dosage and administration guidelines for Verapamil for research purposes.
Introduction
Verapamil is a phenylalkylamine calcium channel blocker that primarily inhibits the influx of extracellular calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells.[1] Its action leads to a decrease in heart rate, myocardial contractility, and vasodilation of arteries.[2][3] In a research context, Verapamil is widely used to study cardiovascular physiology and pathology, and it also has applications in cancer research due to its ability to inhibit P-glycoprotein (P-gp), a drug efflux pump associated with multidrug resistance.[1][4]
Mechanism of Action
Verapamil exerts its effects by binding to the alpha-1 subunit of L-type calcium channels, which are prevalent in cardiac and vascular smooth muscle. By blocking these channels, Verapamil reduces the influx of calcium ions into the cells.
The key downstream effects include:
-
In Cardiac Myocytes: A reduction in intracellular calcium leads to decreased myocardial contractility (negative inotropy).
-
In Cardiac Conduction Tissue (SA and AV nodes): Reduced calcium influx slows the rate of depolarization, leading to a decreased heart rate (negative chronotropy) and slowed atrioventricular conduction (negative dromotropy).
-
In Vascular Smooth Muscle: Inhibition of calcium influx leads to relaxation of the smooth muscle, resulting in vasodilation and a decrease in blood pressure.
Caption: Verapamil's mechanism of action in a cardiomyocyte.
Dosage and Administration Guidelines for Research
The appropriate dosage and administration of Verapamil in a research setting are highly dependent on the experimental model (in vitro vs. in vivo), the specific cell type or animal species, and the research question.
For in vitro experiments, Verapamil hydrochloride is typically dissolved in water or DMSO to create a stock solution.
Table 1: Recommended Concentrations for In Vitro Studies
| Application Area | Cell Type | Concentration Range | Incubation Time | Reference |
| T-Cell Inhibition | Human T-lymphocytes | 6.25 - 50 µM | 24 - 120 hours | |
| Cancer Cell Apoptosis | Human Colonic Tumor Cells (HCT) | 100 - 500 µM | 48 hours | |
| Human Osteosarcoma Cells (G292) | 50 - 100 µg/ml (approx. 110 - 220 µM) | 2 - 17 days | ||
| Acute Myeloid Leukemia (HL-60) | 50 µg/ml (approx. 110 µM) | 24 hours | ||
| Chemosensitization (P-gp inhibition) | Pancreatic Cancer Cells | 225 µM (for cell sorting) | 60 minutes | |
| Human Carcinoma (HCT116/VM46) | 1 µM | Not specified | ||
| Human Breast Cancer (MCF7/ADR) | 10 µM | 48 hours | ||
| Cardiovascular Research | Rat Heart (ex vivo perfusion) | 3 µM | 45 minutes |
Preparation of Stock Solution: Verapamil hydrochloride is soluble in water (up to 25 mg/ml) and DMSO (up to 98 mg/ml). For a 10 mM stock solution, reconstitute 5 mg of Verapamil hydrochloride powder in 1.02 ml of water.
For in vivo studies, the route of administration (intravenous, intraperitoneal, oral) and the animal model are critical considerations.
Table 2: Recommended Dosages for In Vivo Studies
| Animal Model | Application Area | Route of Administration | Dosage Range | Reference |
| Mouse | Chronic Chagasic Cardiomyopathy | Oral (in drinking water) | 1 g/L | |
| Myocardial Ischemia/Reperfusion | Not specified | Not specified | ||
| Pancreatic Cancer | Not specified | 0.5 mg/kg | ||
| Rat | Myocardial Ischemia | Intravenous (IV) | Not specified | |
| Memory Consolidation | Intraperitoneal (IP) | 1 - 10 mg/kg | ||
| Pharmacokinetics | Intravenous (IV) | 1 mg/kg | ||
| Dog | Supraventricular Tachycardia | Intravenous (IV) | 0.05 - 0.15 mg/kg | |
| Electrocardiography Study | Intravenous (IV) infusion | 0.01 - 0.03 mg/kg/min | ||
| Pharmacokinetics | Intravenous (IV) / Oral | 0.5 mg/kg (IV), 5 mg/kg (Oral) | ||
| Pig | Myocardial Reperfusion Injury | Intracoronary | Not specified |
Experimental Protocols
This protocol is adapted from studies on human colonic tumor cells and osteosarcoma cells.
-
Cell Seeding: Plate cells (e.g., HCT-116 or G292) in a 96-well plate at a density of approximately 9,000 cells/well and allow them to attach for 24 hours.
-
Verapamil Treatment: Prepare serial dilutions of Verapamil in the appropriate cell culture medium. Add the Verapamil solutions to the wells at final concentrations ranging from 1 µM to 500 µM. Include a vehicle control (e.g., medium with DMSO if used as a solvent).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Apoptosis Assessment (Flow Cytometry):
-
Harvest cells treated with various concentrations of Verapamil for 48 hours.
-
Wash the cells with PBS and fix them in cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Analyze the cell cycle distribution and the sub-G1 peak (indicative of apoptosis) using a flow cytometer.
-
Caption: Workflow for assessing Verapamil's effect on cell viability and apoptosis.
Important Considerations
-
Solubility: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells.
-
Purity: Use a high-purity grade of Verapamil hydrochloride for research applications.
-
Animal Welfare: All in vivo experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
-
Toxicity: In vivo studies should include monitoring for potential side effects such as hypotension and bradycardia, especially at higher doses.
References
Application Notes and Protocols for the Analytical Detection of Verapamil in Tissue
Disclaimer: The term "Verilopam" did not yield specific results in scientific literature searches. This document has been prepared based on the strong likelihood that this was a typographical error for "Verapamil," a widely studied calcium channel blocker. The following methods and protocols are for the detection of Verapamil.
Introduction
Verapamil is a calcium channel blocker used in the treatment of various cardiovascular diseases.[1] Monitoring its concentration in tissue samples is crucial for pharmacokinetic studies, toxicological assessments, and in drug development research. This document provides detailed analytical methods and protocols for the quantification of verapamil and its primary metabolite, norverapamil, in tissue samples. The primary techniques covered are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for their sensitivity and selectivity.[2][3]
Data Presentation: Quantitative Method Parameters
The following tables summarize the key quantitative parameters for various analytical methods used for the determination of verapamil.
Table 1: HPLC-UV Method Parameters for Verapamil Analysis
| Parameter | Method 1 | Method 2 |
| Column | HIQ sil ODS C-18 (250 mm x 4.6 mm)[3] | Primesep 200[4] |
| Mobile Phase | Methanol: Water (70:30 v/v), pH 7.4 with orthophosphoric acid and triethylamine | Acetonitrile/0.1% Tetrahydrofuran in water (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 222 nm | UV at 278 nm |
| Linearity Range | 10-60 µg/mL | 0.025-50 µg/mL |
| Limit of Detection (LOD) | 0.30 µg/mL | 10 ng/mL |
| Limit of Quantification (LOQ) | 1.06 µg/mL | Not Specified |
| Internal Standard | Valsartan | Carvedilol |
Table 2: LC-MS/MS Method Parameters for Verapamil Analysis
| Parameter | Method 1 | Method 2 |
| Column | Discovery C18 (50 x 2.1 mm, 5 µm) | Thermo Hypurity C18 (150 x 2.1 mm, 5 µm) |
| Mobile Phase | Gradient with Acetonitrile, Water, and 0.1% Formic Acid | Acetonitrile and 10 mM Ammonium Formate with 0.1% Formic Acid (65:35 v/v) |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| MRM Transitions | Verapamil: m/z 455.0 → 165.0 | Verapamil: m/z 455.0 → 165.0 |
| Linearity Range | 1-100 ng/mL | 0.4575-234.20 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not Specified | 0.5 ng/mL |
| Internal Standard | Imipramine | Flurazepam |
| Recovery | 102.69% | >90% |
Experimental Protocols
Protocol 1: Tissue Sample Preparation
This protocol outlines the general steps for preparing tissue samples for subsequent analysis.
1. Tissue Homogenization:
- Accurately weigh a portion of the frozen tissue sample (e.g., 0.5-1.0 g).
- Thaw the tissue on ice and add a suitable volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) at a ratio of 1:3 (w/v).
- Homogenize the tissue using a mechanical homogenizer (e.g., rotor-stator or ultrasonic) until a uniform suspension is obtained. Keep the sample on ice throughout the process to minimize degradation.
- Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cellular debris.
- Collect the supernatant for the extraction procedure.
2. Extraction of Verapamil from Tissue Homogenate:
Two common extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Method A: Liquid-Liquid Extraction (LLE)
- To 1 mL of the tissue homogenate supernatant, add the internal standard solution.
- Add 2 mL of 1 N sodium hydroxide to basify the sample.
- Add 5 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and isobutyl alcohol (98:2, v/v) or chloroform).
- Vortex the mixture for 5 minutes.
- Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the organic (upper) layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase and inject it into the analytical instrument.
Method B: Solid-Phase Extraction (SPE)
- Condition an SPE cartridge (e.g., C18 or a polymer-based sorbent like Oasis HLB) by passing methanol followed by water through it.
- Pre-treat the plasma sample with 2% phosphoric acid.
- Load the tissue homogenate supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
- Elute Verapamil and its metabolites with a stronger solvent (e.g., 100% methanol).
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for analysis.
Protocol 2: HPLC-UV Analysis
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions (based on Method 1 in Table 1):
-
Column: HIQ sil ODS C-18 (250 mm x 4.6 mm).
-
Mobile Phase: A mixture of Methanol and Water (70:30 v/v), with the pH adjusted to 7.4 using dilute orthophosphoric acid. Triethylamine can be added as an organic modifier to reduce peak tailing.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 222 nm.
Procedure:
-
Prepare a series of calibration standards of Verapamil and the internal standard in the mobile phase.
-
Inject the extracted samples and calibration standards into the HPLC system.
-
Identify the peaks for Verapamil and the internal standard based on their retention times.
-
Quantify the amount of Verapamil in the samples by constructing a calibration curve of the peak area ratio (Verapamil/Internal Standard) versus concentration.
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic and Mass Spectrometric Conditions (based on Method 2 in Table 2):
-
Column: Thermo Hypurity C18 (150 x 2.1 mm, 5 µm).
-
Mobile Phase: A mixture of Acetonitrile and 10 mM Ammonium Formate with 0.1% Formic Acid (65:35 v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Verapamil: Precursor ion m/z 455.0, Product ion m/z 165.0.
-
Internal Standard (e.g., Imipramine): Precursor ion m/z 281.0, Product ion m/z 86.0.
-
Procedure:
-
Optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for Verapamil and the internal standard by infusing standard solutions.
-
Prepare calibration standards and quality control samples by spiking blank tissue homogenate with known concentrations of Verapamil and the internal standard.
-
Process the standards, quality controls, and unknown samples using the chosen extraction protocol.
-
Inject the reconstituted extracts into the LC-MS/MS system.
-
Quantify Verapamil using the calibration curve generated from the peak area ratios of the analyte to the internal standard.
Visualizations
Caption: General workflow for the extraction and analysis of Verapamil from tissue samples.
Caption: Detailed workflow for Liquid-Liquid Extraction (LLE) of Verapamil.
Caption: Detailed workflow for Solid-Phase Extraction (SPE) of Verapamil.
References
Application Notes: Verapamil in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil, a phenylalkylamine derivative, is a well-characterized L-type calcium channel blocker. Its primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle and myocardial cells, leading to vasodilation and a negative inotropic effect on the heart.[1][2][3][4][5] This activity makes Verapamil a cornerstone in the treatment of hypertension, angina, and cardiac arrhythmias. Beyond its clinical applications, Verapamil serves as an essential tool in drug discovery and development, particularly as a reference compound in high-throughput screening (HTS) campaigns targeting ion channels and transporters. Its well-defined pharmacological profile allows for the validation of screening assays and the characterization of novel compounds.
These application notes provide detailed protocols and data for the use of Verapamil in various HTS assays, including calcium flux assays, automated patch clamping, and drug efflux pump inhibition assays.
Key Applications of Verapamil in HTS
-
Positive Control for Calcium Channel Blockade: Verapamil is an ideal positive control for HTS campaigns designed to identify new calcium channel inhibitors. Its consistent and dose-dependent inhibition of calcium influx provides a reliable benchmark for assay performance and for ranking the potency of test compounds.
-
Assay Validation and Optimization: The predictable pharmacological effects of Verapamil are utilized to validate the sensitivity and robustness of HTS assays. By establishing a clear dose-response curve with Verapamil, researchers can ensure that the assay is performing within acceptable parameters.
-
Counter-Screening and Selectivity Profiling: Verapamil can be employed in counter-screens to assess the selectivity of lead compounds. For instance, a compound identified as a blocker of a different ion channel can be tested against L-type calcium channels to determine its off-target effects, with Verapamil as a reference.
-
Inhibitor of P-glycoprotein (P-gp) Efflux Pumps: Verapamil is a known inhibitor of the P-glycoprotein (ABCB1) transporter, a key contributor to multidrug resistance (MDR) in cancer cells. In HTS, Verapamil is used as a standard agent to identify new compounds that can reverse MDR by inhibiting P-gp.
Data Presentation
Table 1: Quantitative Data for Verapamil in HTS Assays
| Assay Type | Cell Line/System | Parameter Measured | Verapamil Concentration/Effect | Reference |
| Calcium Flux Assay | iPSC-Derived Cardiomyocytes | Contraction Rate | 50 nM: ~50% reduction in contraction rate1 µM: Complete cessation of contractions | |
| Automated Patch Clamp | HEK293 cells expressing hERG | IC50 (Inhibitory Concentration) | 180.4 nM - 210.5 nM | |
| Drug Accumulation Assay | HCT-8/V (colorectal cancer) | Intracellular Doxorubicin | 10 µM: Significantly increased intracellular accumulation of doxorubicin (reversal of MDR) |
Signaling Pathways and Experimental Workflows
Verapamil's Mechanism of Action on L-type Calcium Channels
Caption: Mechanism of Verapamil action on L-type calcium channels.
High-Throughput Screening Workflow for Calcium Channel Blockers
Caption: General workflow for an HTS campaign to identify calcium channel blockers.
Experimental Protocols
Protocol 1: High-Throughput Calcium Flux Assay using a FLIPR System
This protocol is designed for a 384-well plate format and is suitable for screening large compound libraries to identify inhibitors of L-type calcium channels.
Materials:
-
Cell line expressing L-type calcium channels (e.g., HEK293, iPSC-derived cardiomyocytes)
-
Black-wall, clear-bottom 384-well assay plates
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)
-
Verapamil hydrochloride (positive control)
-
DMSO (negative control)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Procedure:
-
Cell Plating:
-
Culture cells to ~80-90% confluency.
-
Harvest and resuspend cells in culture medium at a predetermined optimal density.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the assay plates from the incubator and add 25 µL of the dye solution to each well.
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a compound plate by diluting test compounds, Verapamil (positive control, e.g., to a final concentration of 1 µM), and DMSO (negative control) in assay buffer.
-
Place the assay plate and the compound plate into the FLIPR instrument.
-
-
Data Acquisition:
-
Set the FLIPR instrument to record fluorescence changes upon compound addition. A typical protocol involves a baseline reading for 10-20 seconds, followed by the addition of 12.5 µL of compound from the compound plate.
-
Continue recording fluorescence for an additional 2-3 minutes.
-
-
Data Analysis:
-
Calculate the percentage inhibition for each test compound relative to the signals from the positive (Verapamil) and negative (DMSO) controls.
-
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Protocol 2: Automated Patch Clamp Electrophysiology for Secondary Screening
This protocol is suitable for confirming the activity of hits from a primary screen and for determining their potency (IC50).
Materials:
-
Automated patch clamp system (e.g., SyncroPatch, QPatch)
-
Planar patch clamp chips
-
Cell line expressing the target calcium channel
-
Extracellular and intracellular solutions appropriate for recording calcium channel currents
-
Verapamil hydrochloride
-
Test compounds identified from the primary screen
Procedure:
-
Cell Preparation:
-
Culture and harvest cells as for the primary assay.
-
Resuspend the cells in the appropriate extracellular solution at the concentration recommended for the automated patch clamp system.
-
-
System Setup:
-
Prime the automated patch clamp system with the required intracellular and extracellular solutions.
-
Load the cell suspension and the planar patch clamp chips into the instrument.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and Verapamil in the extracellular solution.
-
-
Electrophysiological Recording:
-
Initiate the automated patch clamp run. The instrument will automatically perform cell capture, seal formation, and whole-cell configuration.
-
Apply a voltage protocol to elicit calcium channel currents.
-
After establishing a stable baseline recording, apply the different concentrations of the test compounds and Verapamil.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of each compound concentration.
-
Calculate the percentage inhibition of the current at each concentration relative to the baseline.
-
Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value for each compound.
-
Protocol 3: High-Throughput Drug Accumulation Assay for P-gp Inhibition
This protocol is used to screen for compounds that inhibit the P-glycoprotein (P-gp) efflux pump, using Verapamil as a positive control.
Materials:
-
P-gp overexpressing cell line (e.g., HCT-8/V) and the corresponding parental cell line (e.g., HCT-8)
-
Fluorescent P-gp substrate (e.g., Doxorubicin, Rhodamine 123)
-
Verapamil hydrochloride
-
Test compounds
-
96-well plates
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Plating:
-
Plate the P-gp overexpressing and parental cell lines in 96-well plates at a suitable density and incubate overnight.
-
-
Compound Incubation:
-
Pre-treat the cells with various concentrations of the test compounds or Verapamil (e.g., 10 µM) for 1 hour.
-
-
Substrate Addition:
-
Add the fluorescent P-gp substrate (e.g., 10 µM Doxorubicin) to the wells and incubate for an additional 2 hours.
-
-
Cell Preparation for Analysis:
-
Wash the cells with ice-cold PBS to remove extracellular substrate.
-
Harvest the cells by trypsinization.
-
-
Data Acquisition and Analysis:
-
Measure the intracellular fluorescence of the substrate using a flow cytometer or a high-content imager.
-
An increase in intracellular fluorescence in the P-gp overexpressing cells in the presence of a test compound (compared to the untreated control) indicates inhibition of P-gp. The effect of the test compounds can be compared to that of Verapamil.
-
Conclusion
Verapamil is a versatile and indispensable tool for high-throughput screening in drug discovery. Its well-characterized activity as a calcium channel blocker and a P-gp inhibitor makes it an excellent control for a variety of assays. The protocols and data presented in these application notes provide a framework for the effective use of Verapamil in HTS campaigns, enabling the identification and characterization of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. mdpi.com [mdpi.com]
Standard Operating Procedure for the Synthesis of Verilopam
Note on Verilopam: As of the current date, "this compound" does not correspond to a known compound in publicly accessible chemical literature or drug databases. The following application notes and protocols are based on the synthesis of Verapamil , a well-characterized phenylalkylamine calcium channel blocker, which may share nomenclature similarities with the requested compound.[1] This document is intended to serve as a detailed template, illustrating the required structure, data presentation, and visualizations for a standard operating procedure in pharmaceutical synthesis. Researchers should substitute the specific chemical entities, reaction conditions, and safety protocols relevant to their actual target molecule.
Introduction
Verapamil is a calcium channel blocker used in the treatment of hypertension, angina, and certain heart rhythm disorders.[2][3] Its mechanism of action involves the inhibition of voltage-dependent calcium channels, leading to relaxation of vascular smooth muscle and a reduction in heart rate.[2][4] The synthesis of Verapamil is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A common synthetic route involves the reaction of (3,4-dimethoxyphenyl)acetonitrile with isopropyl chloride, followed by alkylation with N-methyl-N-(2-(3,4-dimethoxyphenyl)ethyl)amine. This document outlines a standard operating procedure for the laboratory-scale synthesis of Verapamil hydrochloride.
Experimental Protocols
2.1 Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |
| (3,4-Dimethoxyphenyl)acetonitrile | C₁₀H₁₁NO₂ | 177.19 | 93-17-4 | Sigma-Aldrich |
| Sodium Amide | NaNH₂ | 39.01 | 7782-92-5 | Sigma-Aldrich |
| Isopropyl Chloride | C₃H₇Cl | 78.54 | 75-29-6 | Sigma-Aldrich |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 109-70-6 | Sigma-Aldrich |
| N-Methyl-3,4-dimethoxyphenethylamine | C₁₁H₁₇NO₂ | 195.26 | 3490-06-0 | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Fisher Scientific |
| Sodium Iodide | NaI | 149.89 | 7681-82-5 | Fisher Scientific |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 497-19-8 | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR Chemicals |
| Hydrochloric Acid (in Isopropyl Alcohol) | HCl | 36.46 | 7647-01-0 | Sigma-Aldrich |
2.2 Step-by-Step Synthesis Procedure
Step 1: Synthesis of α-Isopropyl-(3,4-dimethoxyphenyl)acetonitrile
-
To a stirred suspension of sodium amide (1.1 equivalents) in dry toluene, add (3,4-dimethoxyphenyl)acetonitrile (1.0 equivalent) under a nitrogen atmosphere.
-
Heat the mixture to reflux for 2 hours, then cool to room temperature.
-
Slowly add isopropyl chloride (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux for an additional 4 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of Verapamil Base
-
Dissolve the crude α-isopropyl-(3,4-dimethoxyphenyl)acetonitrile (1.0 equivalent) in toluene.
-
Add sodium amide (1.1 equivalents) and heat to reflux for 2 hours.
-
Add a solution of 1-bromo-3-chloropropane (1.2 equivalents) in toluene and continue to reflux for 3 hours.
-
In a separate flask, prepare a solution of N-methyl-3,4-dimethoxyphenethylamine (1.5 equivalents), sodium iodide (catalytic amount), and sodium carbonate (2.0 equivalents) in toluene.
-
Add the activated alkyl halide from the previous step to this mixture.
-
Heat the reaction mixture to reflux for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, wash with water and brine, dry the organic layer, and concentrate to obtain crude Verapamil base.
Step 3: Formation of Verapamil Hydrochloride
-
Dissolve the crude Verapamil base in diethyl ether.
-
Slowly add a solution of hydrochloric acid in isopropyl alcohol while stirring.
-
Continue stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield Verapamil hydrochloride as a white crystalline solid.
Data Presentation
Table 1: Summary of Reaction Yields and Product Characterization
| Step | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |
| 1 | α-Isopropyl-(3,4-dimethoxyphenyl)acetonitrile | 110.5 | 95.1 | 86.1 | N/A (Oil) |
| 2 | Verapamil Base | 227.3 | 188.7 | 83.0 | N/A (Oil) |
| 3 | Verapamil Hydrochloride | 245.8 | 211.4 | 86.0 | 140-144 |
Note: Yields are based on a starting quantity of 100g of (3,4-dimethoxyphenyl)acetonitrile.
Mandatory Visualizations
4.1 Experimental Workflow Diagram
4.2 Signaling Pathway Diagram
References
Investigating Verilopam in CRISPR-Cas9 Gene Editing: A Hypothetical Application Note and Protocol
Disclaimer: As of late 2025, there are no publicly available scientific studies detailing the use of Verilopam in CRISPR-Cas9 gene-editing applications. The following content is a hypothetical framework intended for research and development professionals. It provides a theoretical basis and a generalized experimental protocol for investigating the potential effects of a small molecule like this compound on CRISPR-Cas9 systems.
Introduction: Theoretical Rationale
This compound is a potent and selective inverse agonist of the Retinoic acid-related Orphan Receptor gamma t (RORγt). RORγt is a master transcription factor essential for the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2] The IL-17 signaling pathway is a key driver of inflammation and has been implicated in numerous autoimmune diseases.[3][4]
The process of CRISPR-Cas9 gene editing induces a targeted DNA double-strand break (DSB), which the cell repairs through one of two major pathways: Non-Homologous End Joining (NHEJ) or Homology-Directed Repair (HDR). The cellular environment, including stress responses and inflammatory signaling, can influence the choice and efficiency of these repair pathways.
This application note proposes a theoretical investigation into whether modulating the RORγt/Th17/IL-17 axis with this compound could influence the outcomes of CRISPR-Cas9 gene editing. The central hypothesis is that by suppressing this pro-inflammatory pathway, this compound might alter the cellular response to Cas9-induced DNA damage, potentially impacting editing efficiency, cell viability, or the ratio of HDR to NHEJ. For instance, Th17 cells are known to have specific mechanisms to protect against oxidative DNA damage, suggesting a link between this pathway and genomic integrity.[5]
Signaling Pathway of this compound Action
The diagram below illustrates the established signaling pathway inhibited by this compound. IL-23 signaling promotes the activation of the transcription factor RORγt, leading to Th17 cell differentiation and the transcription of IL-17. This compound, as a RORγt inverse agonist, binds to the receptor and represses its transcriptional activity.
Caption: this compound inhibits the RORγt transcription factor, blocking IL-17 production.
Generalized Protocol for Investigating this compound's Effect on CRISPR-Cas9 Editing
This protocol provides a framework for assessing the impact of a small molecule, exemplified by this compound, on the efficiency of CRISPR-Cas9-mediated gene knockout in a standard mammalian cell line (e.g., HEK293T).
Objective
To determine if this compound treatment alters CRISPR-Cas9 gene-editing efficiency or cell viability post-transfection.
Materials
-
Cells: HEK293T cells
-
Media: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
CRISPR Components:
-
Plasmid encoding SpCas9 and a validated sgRNA targeting a non-essential gene (e.g., HPRT1 or a fluorescent reporter)
-
-
Reagents:
-
This compound (or other RORγt inverse agonist)
-
DMSO (vehicle control)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site
-
T7 Endonuclease I (T7E1) assay kit
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
Experimental Workflow
The overall experimental process is outlined in the diagram below. It begins with cell culture and determination of the optimal, non-toxic dose of this compound, followed by transfection with CRISPR machinery and subsequent analysis of editing efficiency and cell viability.
References
- 1. INV-17 Retinoic acid-related Orphan Receptor Gamma Inverse Agonist — Innovimmune Biotherapeutics [innovimmune.com]
- 2. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Verapamil Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil, a phenylalkylamine calcium channel blocker, is widely utilized for its cardiovascular effects.[1] In preclinical research, it is also extensively studied for its ability to modulate multidrug resistance in cancer by inhibiting P-glycoprotein (P-gp), a drug efflux pump.[2][3] Furthermore, recent studies have elucidated its direct anti-tumor and immunomodulatory effects.[4] These application notes provide detailed protocols for the administration of Verapamil in mouse models for cancer research, summarizing key quantitative data and outlining relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and efficacy of Verapamil in various mouse cancer models as reported in the literature.
Table 1: Verapamil Monotherapy in Mouse Cancer Models
| Tumor Model | Mouse Strain | Verapamil Dose & Route | Treatment Schedule | Key Findings | Reference |
| Murine Mammary Carcinoma (F3II) | BALB/c | Not specified (Oral) | 45 days | 51.3% inhibition of metastasis.[5] | |
| Cervical Cancer (U14 cells) | BALB/c | Not specified | Not specified | Significant suppression of tumor growth and increased survival time. | |
| Pancreatic Cancer (L3.6plGres-SP cells) | Nude | Low and high dose (route not specified) | Not specified | Substantial reduction in tumor growth and metastasis. |
Table 2: Verapamil in Combination Therapy in Mouse Cancer Models
| Tumor Model | Mouse Strain | Combination Drugs | Verapamil Dose & Route | Treatment Schedule | Key Findings | Reference |
| Rhabdomyosarcoma Xenograft (Rh18) | Not specified | Vincristine | 6.25 mg/kg/hr (continuous i.p. infusion via osmotic pump) | Up to 7 days | Markedly increased uptake and retention of Vincristine in normal tissues. | |
| Doxorubicin-sensitive Melanoma (B16) | Not specified | Doxorubicin | Not specified (i.p. twice daily) | Doxorubicin i.v. once weekly | Significantly enhanced Doxorubicin growth inhibition. | |
| T-cell Acute Lymphoblastic Leukemia (PDX) | NOD/SCID | Everolimus + Dexamethasone | Not specified | Not specified | Significantly reduced tumor growth. | |
| Cervical Cancer (U14 cells) | BALB/c | PD1ab | Not specified | Not specified | Enhanced tumor immune responses to PD1ab. |
Experimental Protocols
Materials
-
Verapamil Hydrochloride (powder)
-
Vehicle:
-
Sterile 0.9% Saline
-
Sterile Distilled Water
-
Drinking water
-
Powdered mouse chow
-
-
Syringes and needles (for intraperitoneal injection)
-
Oral gavage needles
-
Osmotic pumps (for continuous infusion)
-
Standard animal handling and surgical equipment
Drug Preparation
For Intraperitoneal (i.p.) Injection:
-
Calculate the required amount of Verapamil Hydrochloride based on the desired dose and the number and weight of the mice.
-
Dissolve the Verapamil Hydrochloride powder in sterile 0.9% saline to the desired final concentration.
-
Ensure the solution is completely dissolved and clear before administration.
-
Prepare the solution fresh for each day of injection.
For Oral Administration (Drinking Water):
-
Calculate the total daily water consumption of the mice to be treated.
-
Dissolve the calculated amount of Verapamil Hydrochloride in the total volume of drinking water to achieve the target daily dose per mouse.
-
Provide the Verapamil-containing water as the sole source of drinking water.
-
Prepare fresh medicated water daily.
For Oral Administration (Dietary Admixture):
-
Calculate the total daily food consumption of the mice to be treated.
-
Thoroughly mix the calculated amount of Verapamil Hydrochloride with the powdered mouse chow to ensure a homogenous distribution.
-
Provide the medicated chow as the sole food source.
For Continuous Intraperitoneal Infusion:
-
Prepare a concentrated sterile solution of Verapamil Hydrochloride in a suitable vehicle (e.g., saline) compatible with the osmotic pump.
-
Fill the osmotic pumps with the Verapamil solution according to the manufacturer's instructions to deliver the desired daily dose.
-
Surgically implant the osmotic pumps into the peritoneal cavity of the mice under anesthesia.
Administration Procedures
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the Verapamil solution.
-
Monitor the mouse for any signs of distress post-injection.
Oral Gavage:
-
Restrain the mouse securely, holding the head and neck to straighten the esophagus.
-
Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
Once the needle is in the esophagus, administer the Verapamil solution slowly.
-
Carefully remove the gavage needle and monitor the animal for any signs of respiratory distress.
Experimental Workflow for a Xenograft Efficacy Study
The following is a general workflow for assessing the efficacy of Verapamil in a subcutaneous xenograft mouse model.
Caption: General experimental workflow for a xenograft mouse model study.
Signaling Pathways and Mechanisms of Action
Verapamil's effects in cancer models are multifactorial, primarily involving the blockade of L-type calcium channels and the inhibition of P-glycoprotein. It can also influence other signaling pathways.
Calcium Channel Blockade and Downstream Effects
By blocking L-type calcium channels, Verapamil reduces the influx of intracellular calcium. This can impact various calcium-dependent signaling pathways that are crucial for cell proliferation and survival. One such pathway involves the nuclear factor of activated T-cells (NFAT). Reduced intracellular calcium can lead to decreased activation of calcineurin, a phosphatase that dephosphorylates NFAT, preventing its translocation to the nucleus where it would otherwise promote the transcription of genes involved in cell growth and proliferation.
Caption: Verapamil's inhibition of calcium-dependent signaling.
P-glycoprotein Inhibition
Verapamil is a well-known inhibitor of the P-glycoprotein (P-gp) efflux pump, which is often overexpressed in multidrug-resistant cancer cells. P-gp actively transports a wide range of chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration and efficacy. Verapamil can competitively bind to P-gp, inhibiting its function and leading to an accumulation of the co-administered chemotherapeutic drug within the cancer cell, thus restoring its cytotoxic effect.
References
Troubleshooting & Optimization
improving Verilopam solubility for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the solubility of Verilopam (Verapamil Hydrochloride) for in vivo studies. Verapamil, a calcium channel blocker, is known for its poor aqueous solubility, which can present challenges in preclinical research. This guide offers practical solutions and detailed protocols to help overcome these issues.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Verapamil Hydrochloride?
A1: Verapamil Hydrochloride is sparingly soluble in water.[1] Its solubility is pH-dependent, with higher solubility in acidic conditions and significantly lower solubility at neutral and alkaline pH.[2][3][4] The solubility in water has been reported to be approximately 3.07 mg/mL, while in PBS (pH 7.2), it is significantly lower, around 0.25 mg/mL.[2] One source indicates solubility in water can be as high as 50 mM.
Q2: Can I dissolve Verapamil Hydrochloride directly in aqueous buffers for in vivo studies?
A2: Direct dissolution in neutral aqueous buffers like PBS can be challenging and may lead to precipitation, especially at higher concentrations. Due to its weak basic nature, Verapamil's solubility decreases as the pH increases. For intravenous or intraperitoneal injections, it is generally recommended to use a solubilizing agent or a co-solvent system.
Q3: What are the recommended solvents for preparing Verapamil Hydrochloride stock solutions?
A3: For preparing concentrated stock solutions, organic solvents are commonly used. Verapamil Hydrochloride is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol. It is important to note that these organic solvents can have physiological effects, so the final concentration in the dosing solution should be minimized.
Q4: Are there any ready-to-use formulations for animal studies?
A4: Yes, a common formulation for in vivo use involves a mixture of solvents. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This co-solvent system is designed to maintain Verapamil in solution upon administration.
Q5: How can I improve the solubility of Verapamil for oral administration in my studies?
A5: For oral formulations, techniques such as the preparation of solid dispersions using carriers like PEG 6000 and Urea have been shown to enhance the solubility and dissolution rate of Verapamil. The inclusion of an acidifier, such as fumaric acid, in the formulation can also help to maintain a lower pH in the microenvironment, thereby improving solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution with aqueous buffer. | The aqueous environment raises the pH, causing the weakly basic drug to become less soluble. The final concentration of the drug may exceed its solubility limit in the mixed solvent system. | - Decrease the final concentration of Verapamil. - Increase the proportion of organic co-solvents (e.g., PEG300) in the final formulation. - Use a surfactant like Tween 80 to aid in solubilization. - Prepare the final dilution just before administration to minimize the time for precipitation to occur. |
| Inconsistent results in in vivo experiments. | Poor drug solubility leading to variable bioavailability. Precipitation of the drug at the injection site. | - Ensure the drug is fully dissolved before administration. Visually inspect the solution for any particulates. - Use a validated formulation with proven stability and solubility, such as the DMSO/PEG300/Tween 80/saline mixture. - For oral studies, consider formulations designed to enhance solubility and dissolution, like solid dispersions. |
| Difficulty dissolving Verapamil Hydrochloride powder. | The drug may not be readily soluble directly in the chosen solvent at the desired concentration. | - Use sonication to aid dissolution. - Gently warm the solvent (ensure the temperature is not high enough to cause degradation). - Start with a small volume of solvent to create a slurry of the powder before adding the remaining solvent. |
Quantitative Solubility Data
The following tables summarize the solubility of Verapamil Hydrochloride in various solvents and buffer systems.
Table 1: Solubility in Common Solvents
| Solvent | Solubility | Reference |
| Water | ~3.07 mg/mL | |
| Water | Soluble to 50 mM | |
| Water | 24.6 mg/mL (sonication recommended) | |
| Water | 25 mg/mL | |
| Water | 70 mg/mL | |
| DMSO | Soluble to 50 mM | |
| DMSO | 10 mg/mL | |
| DMSO | 98 mg/mL | |
| Ethanol | 10 mg/mL | |
| Ethanol | 12 mg/mL | |
| Methanol | 50 mg/mL | |
| Propylene Glycol | 93 mg/mL | |
| Chloroform | Freely Soluble | |
| Diethyl Ether | Practically Insoluble |
Table 2: pH-Dependent Solubility of Verapamil Hydrochloride
| pH | Buffer | Solubility | Reference |
| 1.2 | HCl | 3.15 mg/mL | |
| 4.5 | Acetate | 3.18 mg/mL | |
| 6.8 | Phosphate | 1.99 mg/mL | |
| 7.2 | PBS | ~0.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of Verapamil Hydrochloride Solution for Intravenous Injection
This protocol is based on a commonly used vehicle for poorly soluble compounds in preclinical research.
Materials:
-
Verapamil Hydrochloride powder
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of Verapamil Hydrochloride powder.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
For example, to prepare 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.
-
-
Add the Verapamil Hydrochloride powder to the vehicle.
-
Vortex and sonicate the mixture until the powder is completely dissolved. A clear solution should be obtained.
-
Visually inspect the solution for any undissolved particles before administration.
-
It is recommended to prepare this solution fresh before each experiment.
Protocol 2: Determination of Verapamil Hydrochloride Solubility in a Buffer System
This protocol outlines a general method to determine the equilibrium solubility of Verapamil Hydrochloride at a specific pH.
Materials:
-
Verapamil Hydrochloride powder
-
Buffer solution of the desired pH
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of Verapamil Hydrochloride powder to a known volume of the buffer solution in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm or 0.45 µm filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the buffer solution to a concentration within the linear range of the analytical method.
-
Determine the concentration of Verapamil in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualizations
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Towards a Better Understanding of Verapamil Release from Kollicoat SR:IR Coated Pellets Using Non-Invasive Analytical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dissolutiontech.com [dissolutiontech.com]
Verilopam (Verapamil) Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Verilopam (presumed to be Verapamil) assays.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during Verapamil quantification experiments, particularly with immunoassay techniques like ELISA.
Q1: Why am I seeing unexpectedly high Verapamil concentrations in my samples?
A1: There are several potential causes for falsely elevated Verapamil levels in your assay:
-
Metabolite Cross-Reactivity: Verapamil is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into several metabolites, with norverapamil being a major one.[1] Norverapamil can have pharmacological activity and may cross-react with the antibodies used in your immunoassay, leading to an overestimation of the parent drug concentration. It has been reported that verapamil and its metabolites can cause false-positive results in some immunoassays.[2][3]
-
Co-administered Drugs: Verapamil is a substrate and an inhibitor of the CYP3A4 enzyme.[4] Co-administration of other drugs that are also metabolized by or inhibit this enzyme can lead to drug-drug interactions, potentially increasing the concentration of Verapamil in the sample.[4]
-
Improper Washing Steps: Inadequate washing during an ELISA procedure can leave behind unbound enzyme-conjugated antibodies, leading to a high background signal that can be misinterpreted as a high analyte concentration.
-
Contamination: Contamination of samples, reagents, or equipment with high concentrations of Verapamil can lead to erroneously high readings.
Q2: My assay is showing low or no signal, even in my positive controls. What could be the problem?
A2: A weak or absent signal can be due to several factors:
-
Degraded Reagents: Ensure that all assay components, especially antibodies and enzyme conjugates, have been stored correctly and are within their expiration dates. Repeated freeze-thaw cycles can degrade reagents.
-
Incorrect Reagent Preparation: Double-check all dilution calculations and ensure that reagents were prepared according to the manufacturer's protocol.
-
Suboptimal Incubation Times or Temperatures: Incubation steps are critical for the binding reactions to occur. Ensure that you are following the recommended incubation times and temperatures.
-
Inactive Enzyme or Substrate: The enzyme conjugate or the substrate solution may have lost activity. Prepare fresh solutions and ensure they are protected from light if necessary.
-
Incorrect Plate Reading: Verify that the plate reader is set to the correct wavelength for the substrate used in your assay.
Q3: I am observing high variability between replicate wells. What are the common causes?
A3: High variability, often indicated by a high coefficient of variation (%CV), can compromise the reliability of your results. Common causes include:
-
Pipetting Errors: Inconsistent pipetting technique is a major source of variability. Ensure your pipettes are calibrated and that you are using them correctly, especially when adding small volumes.
-
Edge Effects: Wells on the outer edges of a microplate can be subject to temperature gradients and increased evaporation, leading to different results compared to the inner wells. To mitigate this, you can avoid using the outer wells or fill them with buffer.
-
Inadequate Mixing: Ensure that all reagents and samples are thoroughly mixed before being added to the plate wells.
-
Inconsistent Washing: Uneven washing across the plate can lead to variable background signals. Automated plate washers can help improve consistency.
-
Sample Heterogeneity: Ensure your samples are properly mixed before aliquoting into the wells.
Q4: What is "matrix effect" and how can it affect my Verapamil assay?
A4: The "matrix effect" refers to the interference caused by components in the sample (e.g., plasma, serum, urine) other than the analyte of interest (Verapamil). These interfering substances can affect the binding of the antibody to the antigen, leading to either an underestimation or overestimation of the Verapamil concentration. Plasma, with its high content of proteins, lipids, and other molecules, is a particularly challenging matrix. To minimize matrix effects, it is often necessary to dilute the samples in an appropriate assay buffer.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to Verapamil.
Table 1: Pharmacokinetic Parameters of Verapamil
| Parameter | Value | Reference |
| Bioavailability | 20-35% (due to high first-pass metabolism) | |
| Time to Peak Plasma Concentration (Oral) | 1-2 hours | |
| Protein Binding | ~90% | |
| Elimination Half-life (single oral dose) | 2.8 - 7.4 hours | |
| Major Metabolite | Norverapamil |
Table 2: Common Immunoassay Troubleshooting - Quantitative Guide
| Issue | Possible Cause | Acceptance Criteria |
| High %CV between replicates | Pipetting error, improper mixing | %CV < 15% |
| Low Signal-to-Noise Ratio | Suboptimal antibody concentration, short incubation | S/N > 3 |
| High Background | Insufficient washing, cross-reactivity | OD of blank wells < 0.1 |
| Poor Standard Curve Fit | Pipetting error, degraded standards | R² > 0.99 |
Experimental Protocols
Protocol: Competitive ELISA for Verapamil Quantification
This is a representative protocol for a competitive ELISA to quantify Verapamil in biological samples. Note: Always refer to the specific protocol provided with your commercial ELISA kit.
1. Reagent Preparation:
- Prepare wash buffer, assay buffer, and substrate solution according to the kit manufacturer's instructions.
- Create a serial dilution of the Verapamil standard to generate a standard curve. A typical range might be 0.1 ng/mL to 100 ng/mL.
- Dilute your unknown samples in assay buffer to fall within the range of the standard curve.
2. Plate Coating:
- The microplate wells are pre-coated with a capture antibody specific for Verapamil.
3. Competitive Binding Reaction:
- Add a fixed amount of enzyme-conjugated Verapamil (tracer) and your standards or unknown samples to the appropriate wells.
- Incubate the plate for the recommended time and temperature (e.g., 1-2 hours at room temperature). During this incubation, the Verapamil in your sample will compete with the enzyme-conjugated Verapamil for binding to the limited number of capture antibody sites on the plate.
4. Washing:
- Wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove any unbound reagents.
5. Substrate Addition and Signal Development:
- Add the substrate solution to each well. The enzyme on the bound Verapamil conjugate will catalyze a color change.
- Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.
6. Stopping the Reaction:
- Add a stop solution to each well to halt the enzymatic reaction.
7. Data Acquisition and Analysis:
- Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. The concentration of Verapamil in your samples can then be interpolated from this curve. Note that in a competitive ELISA, the signal intensity is inversely proportional to the concentration of Verapamil in the sample.
Visualizations
Caption: Verapamil's mechanism of action.
Caption: Competitive ELISA workflow for Verapamil.
References
- 1. [PDF] False-positive immunochemical screen for methadone attributable to metabolites of verapamil. | Semantic Scholar [semanticscholar.org]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA Protocol [protocols.io]
- 4. Direct determination of verapamil in urine and serum samples by micellar liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Verilopam concentration for maximum effect
Verilopam Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of this compound. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the use of this compound in various experimental settings.
Q1: My IC50 value for this compound is significantly higher than the published data. What are the possible causes?
A1: Several factors can contribute to a higher-than-expected IC50 value:
-
Cell Line Variability: Ensure the cell line you are using expresses the target receptor at levels comparable to the reference data. Genetic drift in cell lines can alter drug sensitivity over time.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Consider reducing the serum percentage during the drug treatment period or using a serum-free medium if your cell line can tolerate it.
-
Drug Degradation: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. We recommend aliquoting the stock solution upon receipt.
-
Assay Incubation Time: The duration of the cell viability assay can influence the IC50 value. For a slower-acting compound like this compound, a 72-hour incubation is often optimal.
Q2: I am observing precipitation of this compound in my cell culture medium. How can I resolve this?
A2: this compound has limited aqueous solubility. Precipitation can be addressed by:
-
Solvent Choice: Ensure the initial stock solution is prepared in 100% DMSO.
-
Working Dilutions: When preparing working concentrations, do not dilute the DMSO stock more than 1:1000 directly into the aqueous medium. Prepare an intermediate dilution in a serum-free medium or PBS before the final dilution into your complete culture medium.
-
Final DMSO Concentration: Keep the final concentration of DMSO in the culture medium below 0.1% to avoid solvent-induced cytotoxicity and to maintain drug solubility.
Q3: How can I confirm that this compound is inhibiting its intended target in my cells?
A3: Target engagement can be confirmed by Western blotting for the phosphorylated form of the target receptor.
-
Experimental Approach: Treat your cells with a range of this compound concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 1-4 hours).
-
Primary Antibodies: Use an antibody specific for the phosphorylated form of the target receptor (e.g., p-VEGFR-2) and an antibody for the total receptor protein as a loading control.
-
Expected Outcome: A dose-dependent decrease in the phosphorylated receptor signal, with little to no change in the total receptor level, indicates successful target inhibition.
Q4: I am seeing cytotoxicity at very high concentrations of this compound that I suspect is off-target. How can I investigate this?
A4: Off-target effects are a possibility with many small molecule inhibitors. To investigate this:
-
Control Cell Line: Use a cell line that does not express the primary target of this compound. If you observe cytotoxicity in this cell line, it is likely due to off-target effects.
-
Rescue Experiment: If the downstream signaling of the target is known, attempt to "rescue" the cells by adding a downstream activator. If the cells still die, the toxicity may be independent of the intended pathway.
-
Lower Concentrations: For your primary experiments, use the lowest effective concentration of this compound that gives you the desired biological effect to minimize off-target contributions.
Quantitative Data Summary
The following tables provide a summary of this compound's activity in various contexts.
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Target Expression | Assay Duration | IC50 (nM) |
| HUVEC | High | 72 hours | 15 |
| A549 | Moderate | 72 hours | 85 |
| MCF7 | Low | 72 hours | > 1000 |
| HEK293 | None | 72 hours | > 10000 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration Range | Notes |
| Cell Viability (IC50) | 0.1 nM - 10 µM | Use a 10-point, 3-fold serial dilution. |
| Western Blot (Target Inhibition) | 1 nM - 1 µM | Based on the IC50 of your cell line. |
| In vivo (Mouse Xenograft) | 10 - 50 mg/kg | Formulation and dosing schedule dependent. |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTS assay.
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in a complete culture medium to the desired density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock to create a range of concentrations. It is recommended to perform an intermediate dilution in a serum-free medium.
-
Add the this compound dilutions to the appropriate wells. Include a "vehicle control" (DMSO only) and a "no cells" control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no cells control) from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blotting for Target Phosphorylation
This protocol details the steps to assess the inhibition of target receptor phosphorylation by this compound.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for 1-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-VEGFR-2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To assess the total protein levels, the membrane can be stripped and re-probed with an antibody against the total target protein (e.g., anti-VEGFR-2).
-
Visualizations
Caption: this compound inhibits the VEGFR-2 signaling pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for this compound experiments.
Verilopam stability issues and degradation prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Verilopam (Verapamil Hydrochloride), including common issues and strategies for preventing degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under several conditions. The main concerns are photodegradation, oxidation, and hydrolysis in both acidic and basic environments.[1][2][3] It is crucial to protect this compound from light and ensure compatibility with excipients and storage conditions to maintain its integrity.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored at controlled room temperature, typically between 20°C and 25°C (68°F to 77°F). It must be protected from light.[4] For solutions of Verapamil, especially in solvents like DMSO, storage at lower temperatures such as 4°C for short-term, or -20°C to -80°C for long-term stability is recommended. Always refer to the specific product datasheet for precise storage instructions.
Q3: What are the known degradation products of this compound?
A3: Under oxidative stress, a major degradation product identified is 3,4-dimethoxybenzoic acid.[5] Photodegradation can lead to the formation of norverapamil and other related substances. Hydrolysis under acidic or basic conditions also leads to the formation of various degradation products.
Q4: Are there any materials or substances that are incompatible with this compound?
A4: Yes, this compound should not be exposed to strong oxidizing agents, strong acids, or strong bases, as these can accelerate its degradation.
Q5: How can I monitor the stability of my this compound samples?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is the most reliable way to monitor the stability of this compound. These methods can separate the intact drug from its degradation products, allowing for accurate quantification of any degradation.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound in Solution
Possible Cause 1: Exposure to Light
-
Troubleshooting Step: Ensure that all solutions containing this compound are prepared and stored in amber-colored vials or are otherwise protected from light. When handling, minimize exposure to ambient light.
-
Prevention: Always work with this compound solutions in a dimly lit environment or use light-protective coverings for your containers.
Possible Cause 2: Incompatible Solvent or pH
-
Troubleshooting Step: Verify the pH of your solution. Verapamil hydrochloride is more stable in a slightly acidic pH range (approximately 3.2 to 5.6). Avoid highly acidic or alkaline conditions.
-
Prevention: Use buffered solutions within the optimal pH range for your experiments. If using organic solvents, ensure they are of high purity and do not contain contaminants that could promote degradation.
Possible Cause 3: Oxidative Stress
-
Troubleshooting Step: Check if any of the components in your formulation or experimental setup could be a source of oxidative stress (e.g., certain excipients, exposure to air for extended periods at elevated temperatures).
-
Prevention: Consider using de-gassed solvents or purging your solutions and storage containers with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Issue: Inconsistent Results in Cell-Based Assays
Possible Cause 1: Interaction with Assay Components
-
Troubleshooting Step: Evaluate the potential for this compound or its degradation products to interact with components of your cell culture medium or assay reagents.
-
Prevention: Run appropriate vehicle controls and consider performing a preliminary experiment to assess the stability of this compound under your specific assay conditions.
Possible Cause 2: Effects of Degradation Products on Signaling Pathways
-
Troubleshooting Step: If degradation is suspected, consider that the degradation products themselves may have biological activity. While there is limited data on the specific signaling pathway interactions of this compound degradation products, Verapamil itself is known to inhibit pathways such as the Wnt/β-catenin and TXNIP/ROS/p38 MAPK pathways.
-
Prevention: Ensure the stability of your this compound stock solutions and working solutions to minimize the presence of confounding degradation products.
Data on this compound Degradation
The following table summarizes the results from forced degradation studies, providing an indication of this compound's stability under various stress conditions.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis | 2N HCl | 30 min | 60°C | Significant | Not specified | |
| Base Hydrolysis | 2N NaOH | 30 min | 60°C | Significant | Not specified | |
| Oxidation | 20% H₂O₂ | 30 min | 60°C | Significant | 3,4-dimethoxybenzoic acid | |
| Photodegradation | UV light (254 nm) | 2 hours | Ambient | 52% loss of activity | Norverapamil, others | |
| Thermal Degradation | Dry Heat | 6 hours | 105°C | Significant | Not specified |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or a buffer of appropriate pH) to obtain a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 2N hydrochloric acid. Incubate at 60°C for 30 minutes. Cool and neutralize with an appropriate amount of 2N sodium hydroxide.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 2N sodium hydroxide. Incubate at 60°C for 30 minutes. Cool and neutralize with an appropriate amount of 2N hydrochloric acid.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 20% hydrogen peroxide. Keep at 60°C for 30 minutes.
-
Thermal Degradation: Place a sample of the solid drug or an aliquot of the stock solution in an oven at 105°C for 6 hours.
-
Photodegradation: Expose an aliquot of the stock solution in a transparent container to UV light (e.g., 254 nm) for a defined period (e.g., 2 hours). A control sample should be kept in the dark under the same conditions.
-
-
Sample Preparation for Analysis:
-
After the specified stress period, dilute the samples with the mobile phase to a suitable concentration for HPLC or UPLC analysis.
-
-
HPLC/UPLC Analysis:
-
Inject the prepared samples into a validated stability-indicating HPLC or UPLC system.
-
Use a suitable column (e.g., C18) and mobile phase to achieve good separation between the parent drug and its degradation products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 232 nm or 278 nm).
-
-
Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.
-
Identify and quantify the major degradation products if reference standards are available.
-
Visualizations
Degradation Pathways of this compound
References
- 1. Verapamil inhibits tumor protease production, local invasion and metastasis development in murine carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical method development and validation for the analysis of verapamil hydrochloride and its related substances by using ultra perfomance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprs.com [ijprs.com]
- 4. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thermal Analysis Applied to Verapamil Hydrochloride Characterization in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Verilopam Synthesis Scale-Up: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of Verilopam synthesis.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in yield for the final crystallization step when moving from a 1L to a 20L reactor. What are the potential causes?
A1: A decrease in yield during scale-up of crystallization can be attributed to several factors. The most common issues are related to changes in mass and heat transfer, which affect supersaturation, nucleation, and crystal growth. Slower cooling rates in larger vessels can lead to the formation of a different, more soluble polymorph or a higher concentration of the product remaining in the mother liquor. Additionally, the geometry of the larger reactor and the efficiency of agitation can create non-uniform mixing, leading to localized areas of high supersaturation and potential oiling out or formation of fines, which are difficult to isolate.
Q2: Our impurity profile has changed after scaling up the synthesis. We are seeing a new, unidentified impurity at >0.15%. How should we address this?
A2: The appearance of new or elevated levels of impurities upon scale-up is a common challenge. This can be due to longer reaction times, localized "hot spots" in the reactor leading to side reactions, or differences in the grade of reagents or solvents used. The first step is to tentatively identify the structure of the impurity using techniques like LC-MS and NMR. This will provide clues about its formation pathway. Subsequently, you can investigate the reaction conditions. Consider performing a Design of Experiments (DoE) to screen for critical process parameters (e.g., temperature, addition rate, agitation speed) that may be influencing the formation of this impurity. It may be necessary to adjust the reaction conditions or introduce a purification step to control this impurity to an acceptable level.
Q3: We are having difficulty controlling the exotherm of the Grignard reaction in Step 2 at a larger scale. What are our options?
A3: Managing exotherms is critical for process safety during scale-up. The surface area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. To control the exotherm of a Grignard reaction, consider the following options:
-
Slower Addition Rate: Extend the addition time of the electrophile to the Grignard reagent to allow more time for the cooling system to remove the heat generated.
-
Lower Reaction Temperature: Start the reaction at a lower temperature to provide a larger safety margin.
-
Use of a Co-solvent: Adding a higher-boiling point co-solvent can help to better moderate the reaction temperature.
-
Alternative Reagents: In some cases, a less reactive organometallic reagent, such as an organozinc compound, may be a suitable alternative to a Grignard reagent, offering a more controlled reaction profile.
Troubleshooting Guide
Issue 1: Poor and Inconsistent Yield in the Suzuki Coupling (Step 3)
You are experiencing a drop in yield from 95% at the 10g scale to 70-80% at the 1kg scale, with significant batch-to-batch variability.
Caption: Troubleshooting workflow for Suzuki coupling yield drop.
| Potential Cause | Recommended Action | Experimental Protocol |
| Catalyst Deactivation | The palladium catalyst may be sensitive to trace impurities in the starting materials or solvents, which are more pronounced at a larger scale. | Protocol 1: Catalyst Loading and Sensitivity Study. |
| Poor Mass Transfer | Inefficient mixing in the larger reactor can lead to poor contact between the organic and aqueous phases, slowing down the reaction and promoting side reactions. | Protocol 2: Agitation and Phase Transfer Study. |
| Inconsistent Base Quality | The quality and particle size of the inorganic base (e.g., K2CO3) can significantly impact the reaction rate and yield. | Source a consistent and well-characterized grade of the base. Perform particle size analysis and a small-scale test on each new batch. |
Protocol 1: Catalyst Loading and Sensitivity Study
-
Set up three parallel reactions at the 100g scale.
-
Reaction 1 (Control): Use the standard catalyst loading (e.g., 0.5 mol%).
-
Reaction 2: Increase the catalyst loading to 1.0 mol%.
-
Reaction 3: Use the standard catalyst loading but with starting materials that have been pre-treated to remove potential catalyst poisons (e.g., charcoal treatment or filtration through silica gel).
-
Monitor the reaction progress by HPLC. Compare the reaction profiles and final yields.
Protocol 2: Agitation and Phase Transfer Study
-
At the 1kg scale, set up the reaction with a calibrated agitator capable of measuring power input per unit volume (P/V).
-
Run the reaction at three different agitation speeds (e.g., 100, 200, and 300 RPM).
-
Take samples from different locations within the reactor (top, middle, bottom) at regular intervals to assess reaction homogeneity.
-
Analyze the samples by HPLC to determine the conversion rate. Correlate the reaction rate with the agitation speed.
Issue 2: Polymorphism Control in Final API Crystallization
The final active pharmaceutical ingredient (API) is exhibiting different polymorphic forms upon scale-up, leading to inconsistent dissolution profiles.
Caption: Key factors influencing the polymorphic outcome of the final API.
| Parameter | Effect on Polymorphism | Control Strategy |
| Cooling Rate | A faster cooling rate can trap the molecule in a kinetically favored, metastable form. A slower cooling rate allows the system to reach thermodynamic equilibrium, favoring the most stable polymorph. | Implement a controlled cooling profile. A linear or multi-step cooling profile is often more reproducible than an uncontrolled, natural cooling process. |
| Solvent System | The choice of solvent and the use of anti-solvents can dictate which polymorphic form crystallizes out. | Screen a variety of solvent systems to identify one that consistently produces the desired polymorph. The use of a seeding strategy is highly recommended to ensure the formation of the desired form. |
| Seeding | Introducing seed crystals of the desired polymorph provides a template for crystal growth and can bypass the stochastic nature of primary nucleation. | Protocol 3: Seeding Strategy Development. |
Protocol 3: Seeding Strategy Development
-
Prepare a saturated solution of the API in the chosen solvent system at a specific temperature (e.g., 60 °C).
-
Cool the solution to a slightly supersaturated state (e.g., 55 °C).
-
Add a suspension of micronized seed crystals of the desired polymorph (typically 1-5% w/w relative to the API).
-
Hold the mixture at this temperature for a period of time (e.g., 1-2 hours) to allow for crystal growth.
-
Continue to cool the solution according to a defined cooling profile to complete the crystallization.
-
Isolate the crystals and analyze their polymorphic form using techniques such as PXRD, DSC, and Raman spectroscopy.
Quantitative Data Summary
Table 1: Comparison of Reaction Parameters and Outcomes at Different Scales for Suzuki Coupling (Step 3)
| Parameter | 10g Scale | 1kg Scale (Initial) | 1kg Scale (Optimized) |
| Reactant A (mol) | 0.05 | 5.0 | 5.0 |
| Reactant B (mol) | 0.055 | 5.5 | 5.5 |
| Palladium Catalyst (mol%) | 0.5 | 0.5 | 0.75 |
| Solvent Volume (L) | 0.2 | 20 | 20 |
| Reaction Time (h) | 4 | 12 | 6 |
| Yield (%) | 95 | 75 ± 5 | 92 ± 2 |
| Purity (HPLC, %) | 99.5 | 98.0 | 99.6 |
Table 2: Polymorph Screening Results for Final Crystallization
| Solvent System | Cooling Profile | Seeding | Resulting Polymorph | Dissolution Rate (mg/cm²/min) |
| Isopropanol/Water (3:1) | Crash Cool | No | Form II (Metastable) | 1.2 |
| Isopropanol/Water (3:1) | Linear Cool (4h) | No | Mixture of Form I and II | 0.8 |
| Isopropanol/Water (3:1) | Linear Cool (4h) | Yes (Form I) | Form I (Stable) | 0.5 |
| Ethyl Acetate/Heptane (1:2) | Linear Cool (4h) | Yes (Form I) | Form I (Stable) | 0.5 |
Technical Support Center: Minimizing Off-Target Effects of Verilopam
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Verilopam during experimentation.
Disclaimer: The following information is for research purposes only. "this compound" is presumed to be a misspelling of "Verapamil," and all subsequent information pertains to Verapamil.
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-targets of Verapamil?
A1: Verapamil's primary therapeutic target is the L-type voltage-gated calcium channel (Ca_v_1.2), which is crucial for its antiarrhythmic, antianginal, and antihypertensive effects.[1] However, Verapamil is known to interact with a range of other proteins, leading to potential off-target effects. These include other types of calcium channels (N-, P/Q-, T-type), potassium channels (such as hERG), adrenergic receptors (alpha-1 and beta-2), muscarinic receptors, and Protein Kinase C (PKC).[1][2][3] Verapamil is also a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and the P-glycoprotein (P-gp) efflux pump, leading to numerous drug-drug interactions.[4]
Q2: What are the common phenotypic consequences of Verapamil's off-target effects?
A2: Off-target effects of Verapamil can manifest in various ways in experimental systems and clinically. For example, inhibition of hERG potassium channels can prolong the QT interval, potentially leading to cardiac arrhythmias. Interaction with adrenergic and muscarinic receptors can contribute to cardiovascular effects not solely explained by calcium channel blockade. Inhibition of Protein Kinase C can affect cell proliferation and migration. Furthermore, inhibition of CYP3A4 and P-gp can alter the metabolism and disposition of co-administered compounds in your experiments.
Q3: How can I be sure that the observed effect in my experiment is due to L-type calcium channel blockade and not an off-target effect?
A3: To confirm that your observed phenotype is due to the on-target activity of Verapamil, consider the following strategies:
-
Rescue experiment: Overexpression of the L-type calcium channel alpha-1 subunit may mitigate the effects of Verapamil, suggesting on-target action.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of Verapamil to the L-type calcium channel in a cellular context.
Q4: At what concentrations are off-target effects of Verapamil likely to be observed?
A4: The likelihood of observing off-target effects is concentration-dependent. While the therapeutic plasma concentrations of Verapamil are typically in the nanomolar to low micromolar range, off-target interactions can occur at higher concentrations used in in vitro experiments. For example, the K_i_ for beta-2 adrenergic receptors is in the micromolar range. It is crucial to perform dose-response experiments to determine the minimal effective concentration for your desired on-target effect and to minimize the potential for off-target activities.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Phenotype
You observe a cardiovascular effect (e.g., change in heart rate, contractility) that is inconsistent with L-type calcium channel blockade alone.
Possible Cause: Off-target activity on adrenergic or muscarinic receptors, or hERG potassium channels.
Troubleshooting Steps:
-
Review Concentration: Ensure you are using the lowest effective concentration of Verapamil.
-
Co-administration with specific antagonists:
-
To investigate adrenergic effects, co-administer Verapamil with a specific alpha-1 antagonist (e.g., Prazosin) or a beta-blocker (e.g., Propranolol).
-
To investigate muscarinic effects, co-administer with a muscarinic antagonist (e.g., Atropine).
-
-
hERG Channel Assay: Perform a patch-clamp electrophysiology study to directly measure the effect of your Verapamil concentration on hERG channel activity.
Issue 2: Unexplained Changes in Cell Proliferation or Signaling
Your experiment shows unexpected changes in cell growth, differentiation, or intracellular signaling pathways.
Possible Cause: Off-target effects on Protein Kinase C (PKC) or other kinases.
Troubleshooting Steps:
-
PKC Activity Assay: Directly measure PKC activity in your experimental system in the presence and absence of Verapamil.
-
Kinome Profiling: To identify potential kinase off-targets, consider a kinome-wide binding assay. This can be performed using commercially available services that screen your compound against a large panel of kinases.
-
Use a specific PKC inhibitor/activator: Compare the phenotype induced by Verapamil to that of a known specific PKC modulator to see if they are similar.
Issue 3: Inconsistent Results with Co-administered Compounds
You are using Verapamil in combination with other small molecules and observing variable or unexpected results.
Possible Cause: Inhibition of CYP3A4 or P-glycoprotein (P-gp) by Verapamil is altering the metabolism or transport of your other compounds.
Troubleshooting Steps:
-
Consult a Drug-Drug Interaction Database: Check if your co-administered compounds are known substrates of CYP3A4 or P-gp.
-
Metabolite Analysis: Use techniques like LC-MS to analyze the levels of your co-administered compound and its metabolites in the presence and absence of Verapamil.
-
Use a non-CYP3A4/P-gp interacting compound: If possible, substitute your co-administered compound with one that is not a substrate for CYP3A4 or P-gp.
Quantitative Data on Verapamil Off-Target Interactions
| Target Class | Specific Target | Parameter | Value | Species/System | Reference |
| Ion Channel | hERG (Kv11.1) | IC_50_ | 180.4 nM - 252 nM | HEK293 cells | |
| Human Kv1.5 | IC_50_ | 2.4 µM | CHO cells | ||
| Receptor | Alpha-1 Adrenergic | K_i_ | 0.6 µM | Rat myocardium | |
| Muscarinic | K_i_ | 7 µM | Rat myocardium | ||
| Beta-2 Adrenergic | K_i_ | 32 µM | Human lymphocytes | ||
| Enzyme | Protein Kinase C (related to cell proliferation) | IC_50_ | 11.3 - 14.6 µM | Human Retinal Pigment Epithelial Cells | |
| CYP3A4 | K_m_ (for Norverapamil formation) | 22.8 µM | Human CYP3A4 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Verapamil Target Engagement
Objective: To verify the direct binding of Verapamil to its intended target (L-type calcium channels) in intact cells.
Methodology:
-
Cell Culture: Culture a suitable cell line endogenously expressing or overexpressing the L-type calcium channel alpha-1 subunit (CACNA1C) to 80-90% confluency.
-
Compound Treatment: Treat cells with Verapamil at the desired concentration or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C. Include a non-heated control.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the L-type calcium channel alpha-1 subunit.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the Verapamil-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: hERG Channel Inhibition Assay using Patch-Clamp Electrophysiology
Objective: To quantify the inhibitory effect of Verapamil on the hERG potassium channel.
Methodology:
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology Setup: Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).
-
Voltage Protocol: Use a standardized voltage protocol to elicit hERG currents. A recommended protocol involves a depolarization step to +40 mV followed by a repolarizing ramp to -80 mV.
-
Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of Verapamil.
-
Data Acquisition: Record the hERG tail current at each concentration.
-
Data Analysis: Plot the percentage of current inhibition against the Verapamil concentration and fit the data to a Hill equation to determine the IC_50_ value.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Verapamil competitively inhibits alpha 1-adrenergic and muscarinic but not beta-adrenergic receptors in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verapamil inhibits proliferation, migration and protein kinase C activity in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Mechanistic, Enantioselective, Physiologically Based Pharmacokinetic Model of Verapamil and Norverapamil, Built and Evaluated for Drug-Drug Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Verilopam experimental controls and best practices
This technical support center provides guidance for researchers, scientists, and drug development professionals using Verilopam (Verapamil) in experimental settings. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound (Verapamil) and what is its primary mechanism of action?
A1: this compound, commonly known as Verapamil, is a phenylalkylamine that functions as a calcium channel blocker.[1][2] Its primary mechanism is the inhibition of L-type calcium channels, which are crucial for muscle cell contraction.[1] By blocking these channels, Verapamil prevents the influx of calcium ions into cardiac and vascular smooth muscle cells.[3] This action leads to the relaxation of blood vessels, a reduction in the heart's workload, and a slowing of the heart rate.[4]
Experimental Design & Controls
Q2: What are the recommended vehicle controls for in vitro and in vivo experiments with this compound?
A2: For in vitro experiments, this compound hydrochloride is typically dissolved in water. Therefore, sterile, deionized water is the appropriate vehicle control. For in vivo studies, the vehicle will depend on the formulation and route of administration. As this compound is often administered orally, the vehicle used in the specific tablet or capsule formulation should be considered. Always consult the manufacturer's instructions for the specific formulation being used.
Q3: What are important considerations when determining the working concentration of this compound for an experiment?
A3: The optimal working concentration of this compound depends on the specific cell type and the desired effect. It is recommended to perform a dose-response curve to determine the effective concentration for your experimental system. For example, in studies of Ebolavirus infection, an IC50 value of 4 μM has been reported. In studies of T-cell proliferation, almost complete inhibition was observed at 50 μM.
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: Yes, besides its primary action on L-type calcium channels, Verapamil has other known effects. It can also block Kv voltage-gated potassium channels. Additionally, it has been shown to affect the properties of muscle acetylcholine receptors. Researchers should be aware of these potential off-target effects when interpreting their results.
Troubleshooting Guide
Unexpected Results
Q5: My experimental results show less of an effect from this compound than expected. What are the potential causes?
A5: Several factors could contribute to a diminished effect of this compound:
-
Drug Stability: Ensure that the this compound stock solution has been stored correctly and has not degraded.
-
Cellular Efflux: Some cell types express drug efflux pumps, such as P-glycoprotein, which can actively remove this compound from the cell, reducing its intracellular concentration. Verapamil itself is known to be an inhibitor of these pumps, but at insufficient concentrations, its effect may be limited.
-
Metabolism: If using an in vivo model or primary cells with metabolic capacity, consider that Verapamil is metabolized by cytochrome P450 enzymes, primarily CYP3A4. Co-treatment with inducers of these enzymes could reduce the effective concentration of Verapamil.
Q6: I am observing unexpected cellular toxicity in my experiments. What could be the reason?
A6: While Verapamil is generally well-tolerated at therapeutic doses, high concentrations in vitro can lead to toxicity. It is crucial to distinguish between the intended pharmacological effect and non-specific toxicity. A cell viability assay (e.g., MTT or trypan blue exclusion) should be performed in parallel with your functional assays to determine the cytotoxic concentration of this compound in your specific cell line.
Handling and Storage
Q7: How should I prepare and store this compound stock solutions?
A7: Verapamil hydrochloride is typically supplied as a lyophilized powder. For a 10 mM stock solution, you can reconstitute 5 mg of the powder in 1.02 ml of water. It is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific instructions for storage conditions and stability information.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Ebolavirus infection) | 4 µM | Not specified | |
| Inhibition of T-cell proliferation | Almost complete at 50 µM | Purified T-cells | |
| Oral Bioavailability | 10-35% | Humans | |
| Plasma Protein Binding | 90% | Humans | |
| Elimination Half-life (single dose) | 2.8 - 7.4 hours | Humans | |
| Elimination Half-life (multiple doses) | 4.5 - 12.0 hours | Humans |
Experimental Protocols
Protocol 1: Inhibition of T-Cell Proliferation
-
Cell Preparation: Isolate primary T-lymphocytes from peripheral blood using standard density gradient centrifugation followed by a pan-T cell isolation kit.
-
Cell Culture: Culture the purified T-cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin.
-
Stimulation and Treatment: Plate the T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate. Stimulate the cells with anti-CD3 and anti-CD28 antibodies. Concurrently, treat the cells with varying concentrations of Verapamil (e.g., 0, 1, 10, 50 µM).
-
Proliferation Assay: After 48-72 hours of incubation, assess T-cell proliferation using a standard method such as [3H]-thymidine incorporation or a CFSE dilution assay analyzed by flow cytometry.
-
Data Analysis: Measure the level of proliferation in treated versus untreated control cells to determine the inhibitory effect of Verapamil.
Protocol 2: Reversal of Multidrug Resistance (MDR)
-
Cell Lines: Use a drug-resistant cancer cell line known to overexpress P-glycoprotein (e.g., NCI/ADR-RES) and its corresponding drug-sensitive parental cell line (e.g., OVCAR-8).
-
Cytotoxicity Assay: Plate both cell lines in 96-well plates. Treat the cells with a cytotoxic agent (e.g., doxorubicin) at various concentrations, both in the presence and absence of a non-toxic concentration of Verapamil (determined beforehand).
-
Cell Viability Measurement: After a 72-hour incubation period, measure cell viability using an MTT or similar colorimetric assay.
-
Data Analysis: Compare the IC50 values of the cytotoxic agent in the resistant cell line with and without Verapamil. A significant decrease in the IC50 in the presence of Verapamil indicates a reversal of MDR.
Visualizations
Caption: Verapamil's mechanism of action in inhibiting smooth muscle contraction.
Caption: Workflow for assessing the reversal of multidrug resistance by Verapamil.
References
- 1. Verapamil Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Verapamil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Verapamil (Hydrochloride) | Cell Signaling Technology [cellsignal.com]
- 4. Verapamil (Calan, Verelan, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
addressing inconsistencies in Verilopam research data
Verilopam Research Data Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common inconsistencies and challenges encountered during this compound experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in plasma concentrations of this compound between study subjects, even with consistent dosing. What could be the cause?
A: This is a known issue. Research has shown that bioavailability can differ, especially between different formulations and patient populations. For instance, studies comparing brand-name and generic formulations in different age groups have revealed significant variations in maximum serum concentration (Cmax) and area under the curve (AUC).[1] It is crucial to document the specific formulation used and consider demographic factors, particularly age, as potential sources of variability.
Q2: Our clinical trial data shows inconsistent effects on cardiovascular endpoints compared to published studies. Why might this be?
A: Inconsistencies in clinical outcomes are not uncommon in this compound research. Large-scale trials have shown regional differences in baseline patient characteristics, blood pressure control, and primary event rates.[2] Furthermore, the choice of comparator drug (e.g., diuretics, beta-blockers) and the specific endpoints measured can influence the relative efficacy observed.[2][3] A meta-analysis of multiple studies concluded that while this compound reduced the risk of nonfatal reinfarction, its effect on overall mortality was not statistically significant.[4]
Q3: We are investigating the mechanism of action of this compound and have found effects that cannot be explained solely by L-type calcium channel blockade. Is this expected?
A: Yes, this is an active area of investigation. While this compound is primarily classified as a non-dihydropyridine calcium channel blocker, it is known to interact with other targets. These can include other types of calcium channels, potassium channels, and adrenergic receptors. Its mechanism in conditions like cluster headaches is still not fully understood. Researchers should be open to exploring these alternative pathways to explain unexpected experimental results.
Q4: We are seeing a higher-than-expected incidence of adverse effects, particularly constipation, in our study population. Is this a known issue?
A: Yes, constipation is a frequently reported adverse effect of this compound. The incidence can vary depending on the patient population and dosage. Other reported adverse effects include gingival hyperplasia, peripheral edema, and hypotension. It is important to systematically capture and report all adverse events to better characterize the safety profile in your specific study population.
Troubleshooting Guides
Issue: Inconsistent Bioavailability and Pharmacokinetics
-
Symptom: High variability in Cmax and AUC between subjects or study arms.
-
Possible Causes:
-
Use of different this compound formulations (brand-name vs. generic).
-
Significant age differences in the study population.
-
First-pass metabolism variability.
-
-
Troubleshooting Steps:
-
Standardize Formulation: Ensure all study arms use the same formulation of this compound.
-
Age Stratification: Analyze data based on age groups to identify age-related pharmacokinetic differences.
-
Therapeutic Drug Monitoring: If feasible, incorporate therapeutic drug monitoring to correlate plasma concentrations with clinical effects.
-
Issue: Discrepancies in Efficacy Data
-
Symptom: Your findings on blood pressure reduction or cardiovascular event rates do not align with previously published data.
-
Possible Causes:
-
Differences in patient baseline characteristics (e.g., age, comorbidities, geographical location).
-
Variations in the comparator drug and titration protocols.
-
Differences in study duration and follow-up.
-
-
Troubleshooting Steps:
-
Subgroup Analysis: Conduct subgroup analyses based on baseline demographics and risk factors to identify potential confounding variables.
-
Protocol Review: Carefully compare your experimental protocol with those of published studies to identify any significant differences in methodology.
-
Endpoint Adjudication: Ensure consistent and blinded adjudication of clinical endpoints.
-
Quantitative Data Summary
Table 1: Comparison of Verapamil and Chlorthalidone in a 2-Year Hypertension Study
| Parameter | Verapamil Group | Chlorthalidone Group | p-value |
| Blood Pressure Reduction | |||
| Systolic BP Reduction | 16.3% | 16.9% | NS |
| Diastolic BP Reduction | 16.6% | 16.2% | NS |
| Metabolic Effects | |||
| Total Serum Cholesterol | Decrease from 223.6 to 216.9 mg/dl | No significant change | < 0.01 |
| Hyperuricemia (>7.0 mg/dl) | 3.9% | 10.8% | < 0.01 |
| Hypokalemia (<3.5 mmol/l) | 4.4% | 24.6% | < 0.01 |
| Adverse Events | |||
| Any Adverse Event | 32.5% | 33.4% | NS |
| Constipation | 13.7% | Not Reported | - |
| Asthenia | Not Reported | 8.5% | - |
| Cardiovascular Events | 42 events | 43 events | NS |
Table 2: Bioavailability of Generic vs. Brand-Name Verapamil in Elderly Patients
| Pharmacokinetic Parameter | Generic Verapamil | Brand-Name Verapamil | % Difference |
| Maximum Serum Concentration (Cmax) | Significantly Higher | Baseline | +77% |
| Area Under the Curve (AUC) | Significantly Higher | Baseline | +43% |
Experimental Protocols
Protocol: Assessing Bioequivalence of this compound Formulations
-
Study Design: A double-blind, randomized, crossover study is recommended.
-
Subject Population: Recruit a cohort of healthy volunteers, and if relevant, a specific patient population (e.g., elderly hypertensive patients).
-
Drug Administration:
-
Administer a single dose of the reference (brand-name) and test (generic) formulations of this compound separated by an adequate washout period.
-
For steady-state studies, administer each formulation for a defined period (e.g., 21 days).
-
-
Pharmacokinetic Sampling: Collect blood samples at predefined time points post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).
-
Bioanalytical Method: Use a validated LC-MS/MS method to quantify this compound and its major metabolites (e.g., norverapamil) in plasma.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation. Perform statistical analysis to determine if the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC fall within the bioequivalence limits (typically 80-125%).
Visualizations
Caption: Primary and secondary mechanisms of action for this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound research data.
References
- 1. Differences in serum concentrations of and responses to generic verapamil in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical results of the Verapamil inHypertension and Atherosclerosis Study. VHAS Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil use in patients with cardiovascular disease: an overview of randomized trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: Verilopam vs. Tofacitinib in Modulating Inflammatory Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a detailed comparison of the preclinical efficacy of Verilopam, a novel investigational inhibitor of the hypothetical MAP4K20 signaling pathway, against Tofacitinib, an established Janus Kinase (JAK) inhibitor. The following sections present quantitative data from in vitro assays, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Efficacy and Selectivity Data
The following table summarizes the in vitro potency and selectivity of this compound and Tofacitinib against their respective target kinases and other related kinases. The data indicates that this compound has high potency for its target, MAP4K20, and demonstrates a favorable selectivity profile against the tested off-target kinases.
| Compound | Target | IC50 (nM) | Selectivity Profile (IC50 in nM) |
| JAK1 | |||
| This compound | MAP4K20 | 1.2 | >10,000 |
| Tofacitinib | JAK1/JAK3 | 1 | 20 |
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by this compound and Tofacitinib.
Caption: Hypothetical MAP4K20 signaling pathway inhibited by this compound.
A Comparative Analysis of Verapamil and Standard Treatments for Cardiovascular Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Verapamil, a non-dihydropyridine calcium channel blocker, with standard therapeutic alternatives for the management of hypertension, angina pectoris, and supraventricular tachyarrhythmias. The analysis is based on published clinical trial data and focuses on comparative efficacy, safety profiles, and mechanisms of action.
Mechanism of Action: Verapamil
Verapamil exerts its therapeutic effects by inhibiting voltage-dependent L-type calcium channels in vascular smooth muscle and myocardial tissue.[1] This blockade prevents the influx of calcium ions required for muscle contraction and the propagation of electrical signals in the heart.[1] The primary outcomes of this mechanism are:
-
Vasodilation: Relaxation of vascular smooth muscle leads to dilation of peripheral and coronary arteries, reducing systemic vascular resistance (afterload) and blood pressure.[1][2][3] This also improves oxygen supply to the myocardium, alleviating angina.
-
Negative Chronotropy and Inotropy: By slowing conduction through the sinoatrial (SA) and atrioventricular (AV) nodes, Verapamil reduces heart rate and contractility, decreasing myocardial oxygen demand.
Below is a diagram illustrating the signaling pathway of Verapamil.
Caption: Mechanism of action of Verapamil.
Comparative Efficacy in Hypertension
Verapamil has been compared to several classes of antihypertensive drugs, including beta-blockers, diuretics, and ACE inhibitors.
Verapamil vs. Beta-Blockers (Propranolol)
A study comparing Verapamil and Propranolol for monotherapy in hypertension demonstrated that Verapamil was more effective in lowering blood pressure in both Black and White patients. Propranolol's efficacy was noted to be greater in White patients compared to Black patients.
| Parameter | Verapamil | Propranolol |
| Systolic BP Reduction (Black patients) | 16.9 mmHg | 8.1 mmHg |
| Diastolic BP Reduction (Black patients) | 12.8 mmHg | 8.6 mmHg |
| Systolic BP Reduction (White patients) | 19.0 mmHg | 12.7 mmHg |
| Diastolic BP Reduction (White patients) | 16.7 mmHg | 12.3 mmHg |
| Heart Rate Reduction | 6.0 bpm | 13.6 bpm |
| Data from a comparative study of Verapamil and Propranolol in hypertensive patients. |
Verapamil vs. Diuretics (Hydrochlorothiazide)
The Verapamil versus Diuretic (VERDI) trial, a long-term, double-blind comparative study, found Verapamil to be more effective than hydrochlorothiazide as a single agent and in combination for mild to moderate hypertension. After eight weeks of monotherapy, 58% of patients on Verapamil achieved the target blood pressure compared to 43% on hydrochlorothiazide.
| Outcome | Verapamil | Hydrochlorothiazide |
| Target BP at 8 weeks (monotherapy) | 58% of patients | 43% of patients |
| Target BP at 48 weeks (monotherapy) | 45% of patients | 25% of patients |
| Results from the VERDI Trial comparing Verapamil and Hydrochlorothiazide. |
Verapamil vs. ACE Inhibitors (Captopril)
In a randomized, double-blind, crossover study involving elderly hypertensive patients, Verapamil SR was found to be more effective at lowering blood pressure than Captopril.
| Parameter | Verapamil SR | Captopril |
| Final Blood Pressure | 147/86 mmHg | 155/90 mmHg |
| Blood pressure outcomes in elderly patients treated with Verapamil SR and Captopril. |
Comparative Efficacy in Angina Pectoris
Verapamil is utilized in the management of chronic stable angina and unstable angina.
Verapamil vs. Beta-Blockers (Atenolol)
A double-blind, placebo-controlled comparison in patients with chronic stable angina showed that the combination of Verapamil and Atenolol was the most effective treatment in reducing angina episodes and glyceryl trinitrate consumption. However, Verapamil alone was a viable alternative to Atenolol.
| Parameter | Placebo | Atenolol | Verapamil | Combination |
| ST Segment Depression (mm) | 7.1 | 2.7 | 0.9 | 0.6 |
| Mean LVEF (%) | 60 | Unchanged | Unchanged | 53 |
| Comparison of Verapamil and Atenolol in chronic stable angina. |
Verapamil in Unstable Angina
In two double-blind, placebo-controlled randomized clinical trials for unstable angina, Verapamil was significantly superior to placebo in reducing both symptomatic and asymptomatic ischemic episodes. One study reported 127 ischemic events on placebo versus only 27 with Verapamil. Another study showed a reduction in daily anginal attacks from 3.2 to 0.6 with Verapamil treatment.
Safety and Tolerability
The safety profiles of Verapamil and standard treatments vary, with different adverse events being more prominent for each class of drug.
| Drug Class | Common Adverse Effects |
| Verapamil | Constipation, headache, dizziness, nausea, hypotension. |
| Beta-Blockers (Propranolol) | Fatigue, dizziness. |
| Diuretics (Chlorthalidone) | Asthenia. |
| ACE Inhibitors (Captopril) | Generally well-tolerated in the cited study. |
| Commonly reported adverse effects from comparative clinical trials. |
Experimental Protocols
The data presented in this guide are derived from rigorous clinical trials. A representative experimental workflow for a double-blind, randomized controlled trial is outlined below.
Caption: A generalized workflow for a comparative clinical trial.
Methodology for a Representative Hypertension Trial (Verapamil vs. Propranolol):
-
Study Design: A randomized, double-blind, parallel-group study.
-
Patient Population: Patients with diagnosed essential hypertension.
-
Procedure:
-
Following a placebo run-in period, patients were randomly assigned to receive either Verapamil or Propranolol.
-
Doses were titrated to achieve a target blood pressure.
-
Blood pressure and heart rate were monitored at regular intervals.
-
Adverse events were recorded throughout the study.
-
-
Endpoints: The primary endpoints were the change in systolic and diastolic blood pressure from baseline. Secondary endpoints included heart rate changes and the incidence of adverse effects.
-
Statistical Analysis: Appropriate statistical methods were used to compare the treatment effects between the two groups.
References
Verapamil vs. Atenolol in Hypertensive Patients with Coronary Artery Disease: A Comparative Analysis Based on the INVEST Study
A comprehensive review of the clinical efficacy and safety of a Verapamil-based versus an Atenolol-based treatment strategy in the management of hypertension in patients with coronary artery disease, drawing upon the landmark International Verapamil SR-Trandolapril Study (INVEST).
This guide provides a detailed comparison of two distinct therapeutic approaches for managing hypertension in the high-risk population of patients with co-existing coronary artery disease (CAD). The analysis is centered on the findings of the International Verapamil SR-Trandolapril Study (INVEST), a large-scale, prospective, randomized clinical trial that evaluated the long-term outcomes of a treatment strategy initiated with the calcium channel blocker Verapamil SR against a strategy starting with the beta-blocker Atenolol.[1][2][3]
The core objective of this guide is to present a clear, data-driven comparison of these two treatment regimens, offering researchers, clinicians, and drug development professionals a thorough understanding of their relative performance, underlying mechanisms, and the methodologies employed in this pivotal study.
Comparative Efficacy and Safety: Key Findings from the INVEST Trial
The INVEST trial was designed to assess the equivalence of a Verapamil SR-based strategy and an Atenolol-based strategy in reducing major cardiovascular events.[4][5] The primary endpoint was a composite of all-cause mortality, nonfatal myocardial infarction (MI), and nonfatal stroke.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the INVEST trial, comparing the Verapamil SR-based and Atenolol-based treatment strategies.
Table 1: Primary and Secondary Cardiovascular Outcomes
| Outcome | Verapamil SR Strategy | Atenolol Strategy | Relative Risk (95% CI) | p-value |
| Primary Composite Endpoint | 9.9% | 10.2% | 0.98 (0.90-1.06) | 0.57 |
| All-Cause Mortality | 7.75% | 7.90% | - | 0.72 |
| Nonfatal Myocardial Infarction | 1.34% | 1.35% | - | 0.95 |
| Nonfatal Stroke | 1.16% | 1.31% | - | 0.33 |
| Cardiovascular Death | 3.83% | 3.81% | - | 0.94 |
| New-Onset Diabetes | 7.03% | 8.23% | - | <0.05 |
Data sourced from the International Verapamil-Trandolapril Study (INVEST)
Table 2: Blood Pressure and Heart Rate Control (at 24 months)
| Parameter | Verapamil SR Strategy | Atenolol Strategy |
| Mean Blood Pressure Reduction | ~19/10 mmHg | ~19/10 mmHg |
| Patients Achieving BP <140/90 mmHg | 71.7% | 70.7% |
| Mean Resting Heart Rate | 73 bpm | 69 bpm |
Data sourced from the International Verapamil-Trandolapril Study (INVEST)
Table 3: Key Adverse Events
| Adverse Event | Verapamil SR Strategy | Atenolol Strategy |
| Lightheadedness | 0.4% | 0.6% |
| Symptomatic Bradycardia | 0.7% | 1.3% |
| Dyspnea | 1.0% | 0.7% |
| Wheezing | 0.2% | 0.4% |
Data sourced from the International Verapamil-Trandolapril Study (INVEST)
Signaling Pathways and Mechanisms of Action
The differing pharmacological profiles of Verapamil and Atenolol underpin their distinct mechanisms for blood pressure reduction and cardiac effects.
Caption: Signaling Pathways of Verapamil and Atenolol
Verapamil, a non-dihydropyridine calcium channel blocker, primarily acts by inhibiting L-type calcium channels in vascular smooth muscle and the heart. This leads to vasodilation and a reduction in myocardial contractility and heart rate. Atenolol is a cardioselective beta-1 adrenergic antagonist that blocks the effects of catecholamines on the heart, resulting in decreased heart rate, blood pressure, and myocardial contractility.
Experimental Protocols of the INVEST Trial
The INVEST trial was a multicenter, randomized, open-label study with a blinded endpoint evaluation.
Study Design and Patient Population
-
Participants: 22,576 patients aged 50 years or older with documented coronary artery disease and hypertension.
-
Randomization: Patients were randomly assigned to either a Verapamil SR-based or an Atenolol-based treatment strategy.
Treatment Strategies
The study employed a flexible, guideline-based approach to achieve target blood pressure goals (<140/90 mmHg, or <130/85 mmHg for patients with diabetes or renal impairment).
Caption: Experimental Workflow of the INVEST Trial
-
Verapamil SR-Based Strategy:
-
Initial treatment with Verapamil SR (240 mg once daily).
-
Addition of the ACE inhibitor Trandolapril if blood pressure targets were not met.
-
Addition of the diuretic Hydrochlorothiazide as a third-line agent.
-
-
Atenolol-Based Strategy:
-
Initial treatment with Atenolol (50 mg once daily).
-
Addition of Hydrochlorothiazide if blood pressure targets were not met.
-
Addition of Trandolapril as a third-line agent.
-
Outcome Measures and Adjudication
The primary and secondary endpoints were adjudicated by a blinded committee to maintain the integrity of the open-label study design. Clinical events were carefully documented and reviewed against predefined criteria.
Statistical Analysis
The primary analysis was based on the intention-to-treat principle. The study was designed as an equivalence trial, with the primary hypothesis that the Verapamil SR-based strategy would be at least as effective as the Atenolol-based strategy.
References
- 1. INVEST Revisited: A Review of Findings from the INternational VErapamil SR-Trandolapril STudy (INVEST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INVEST: INternational VErapamil Trandolapril STudy » ICAPS [icaps-htn.org]
- 3. medscape.com [medscape.com]
- 4. International Verapamil-Trandolapril Study - American College of Cardiology [acc.org]
- 5. A calcium antagonist vs a non-calcium antagonist hypertension treatment strategy for patients with coronary artery disease. The International Verapamil-Trandolapril Study (INVEST): a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Verapamil's Mechanism of Action: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Verapamil, a phenylalkylamine calcium channel blocker, with other key alternatives. Through an examination of its primary mechanism and off-target effects, this document offers a framework for confirming its pharmacological profile using secondary assays, supported by experimental data.
Primary Mechanism of Action: L-Type Calcium Channel Blockade
Verapamil's principal mechanism of action is the blockade of voltage-dependent L-type calcium channels. These channels are critical for muscle contraction and electrical conduction in the heart and vascular smooth muscle. By inhibiting the influx of calcium ions (Ca2+) into cardiac and vascular smooth muscle cells, Verapamil exerts its therapeutic effects, which include reduced myocardial contractility, slowed heart rate, and vasodilation. This established mechanism is the foundation for its use in treating hypertension, angina, and certain cardiac arrhythmias.
Confirmation of this primary mechanism and exploration of its broader pharmacological profile can be achieved through a series of secondary assays. This guide will focus on three key experimental approaches: electrophysiological analysis, intracellular calcium imaging, and radioligand binding assays. For a comprehensive understanding, Verapamil's performance in these assays will be compared with two other classes of calcium channel blockers: Diltiazem (a benzothiazepine) and Nifedipine (a dihydropyridine).
Electrophysiological Analysis via Patch-Clamp
The whole-cell patch-clamp technique is a gold-standard electrophysiological method used to measure the flow of ions through channels in the cell membrane. This assay directly assesses the inhibitory effect of a compound on specific ion channels, providing quantitative data on its potency and selectivity.
Comparative Inhibitory Effects on L-Type Ca2+ Channels
This assay confirms Verapamil's primary mechanism by quantifying the reduction in L-type calcium current in the presence of the drug. By comparing its activity with Diltiazem and Nifedipine, researchers can delineate the distinct inhibitory profiles of different calcium channel blocker classes.
| Compound | Target | Assay System | IC50 |
| Verapamil | L-Type Ca2+ Channel | Vascular Smooth Muscle Cells | 3.5 ± 0.3 x 10⁻⁶ M[1] |
| Nifedipine | L-Type Ca2+ Channel | Vascular Smooth Muscle Cells | 2.3 ± 0.7 x 10⁻⁶ M[1] |
| Diltiazem | L-Type Ca2+ Channel | Vascular Smooth Muscle Cells | 6.6 ± 2.8 x 10⁻⁶ M[1] |
Off-Target Effects: Potassium Channel Inhibition
Verapamil is also known to interact with other ion channels, which can contribute to its overall clinical effects and side-effect profile. Electrophysiology is crucial for characterizing these off-target activities.
| Compound | Target | Assay System | IC50 / Kd |
| Verapamil | Kv Channels | Rabbit Coronary Smooth Muscle | Kd: 0.82 µM[2] |
| Nifedipine | Kv Channels | Rabbit Coronary Smooth Muscle | No significant effect[2] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of L-Type Ca2+ Currents
This protocol outlines the general steps for measuring L-type calcium currents in isolated vascular smooth muscle cells.
-
Cell Preparation: Isolate vascular smooth muscle cells from a suitable tissue source (e.g., rat mesenteric artery) using enzymatic digestion.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-6 MΩ when filled with the intracellular solution. The intracellular solution should contain Cs+ to block K+ channels and EGTA to chelate Ca2+.
-
Recording: Establish a giga-ohm seal between the micropipette and a single cell. Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type Ca2+ currents.
-
Data Acquisition: Record the resulting currents before and after the application of Verapamil or a comparator drug at various concentrations.
-
Analysis: Measure the peak current amplitude at each concentration and plot a dose-response curve to determine the IC50 value.
Intracellular Calcium Imaging
This technique allows for the direct visualization and quantification of changes in intracellular calcium concentration ([Ca2+]i) in response to cellular stimuli and pharmacological agents. By using fluorescent Ca2+ indicators like Fura-2 AM, researchers can confirm that the blockade of L-type calcium channels by Verapamil leads to a reduction in intracellular calcium levels.
Comparative Effects on Intracellular Calcium
This assay provides functional confirmation of the consequences of L-type calcium channel blockade.
| Compound | Effect on [Ca2+]i | Cell Type | Notes |
| Verapamil | Decreases depolarization-induced [Ca2+]i increase | Various | Confirms functional blockade of Ca2+ entry. |
| Nifedipine | Decreases depolarization-induced [Ca2+]i increase | Various | Potent inhibitor of Ca2+ entry. |
| Diltiazem | Decreases depolarization-induced [Ca2+]i increase | Various | Inhibits Ca2+ entry. |
Experimental Protocol: Intracellular Calcium Imaging with Fura-2 AM
This protocol describes a method for measuring changes in intracellular calcium in cultured cells.
-
Cell Culture: Plate cells on glass coverslips suitable for microscopy.
-
Dye Loading: Incubate the cells with Fura-2 AM (1-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature or 37°C.
-
De-esterification: Wash the cells with fresh buffer and incubate for a further 30 minutes to allow for the complete cleavage of the AM ester group by intracellular esterases.
-
Imaging: Mount the coverslip onto a fluorescence microscope equipped with a ratiometric imaging system.
-
Data Acquisition: Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at 510 nm. Record a baseline [Ca2+]i.
-
Stimulation and Drug Application: Perfuse the cells with a depolarizing stimulus (e.g., high potassium solution) in the absence and presence of Verapamil or a comparator drug.
-
Analysis: Calculate the ratio of the fluorescence intensities (340/380) to determine the intracellular calcium concentration. Compare the peak [Ca2+]i increase in response to the stimulus with and without the drug.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity and density of receptors or channels in a given tissue or cell preparation. By using a radiolabeled form of a drug (e.g., [3H]-Verapamil), one can directly measure its binding to its target, in this case, the L-type calcium channel.
Comparative Binding Affinities for the L-Type Calcium Channel
This assay provides a direct measure of the interaction between the drug and its target protein, allowing for the determination of binding affinity (Kd).
| Compound | Radioligand | Preparation | Kd / Ki |
| Verapamil | [3H]-Verapamil | Rat Cardiac Sarcolemma | High affinity: 0.57 ± 0.19 µM |
| Diltiazem | [3H]-Verapamil | Rat Cardiac Sarcolemma | Displaces [3H]-Verapamil binding |
| Nifedipine | [3H]-Verapamil | Rat Cardiac Sarcolemma | Does not displace [3H]-Verapamil binding |
Note: The lack of displacement by Nifedipine indicates that it binds to a different site on the L-type calcium channel than Verapamil and Diltiazem.
Experimental Protocol: Radioligand Binding Assay for L-Type Calcium Channels
This protocol outlines the general steps for a competitive binding assay using membrane preparations.
-
Membrane Preparation: Homogenize tissue (e.g., cardiac muscle) and isolate the membrane fraction containing the L-type calcium channels through centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of radiolabeled ligand (e.g., [3H]-Verapamil), and varying concentrations of the unlabeled competitor drug (Verapamil, Diltiazem, or Nifedipine).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound radioligand as a function of the competitor drug concentration. Fit the data to a competition binding equation to determine the IC50, from which the Ki (inhibitory constant) can be calculated.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Verapamil and the workflows of the key secondary assays.
Caption: Verapamil's primary mechanism of action.
Caption: Workflow for electrophysiological analysis.
References
Cross-Validation of Verapamil's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Verapamil's performance across various cell lines, with a focus on its effects on cell proliferation, apoptosis, and the reversal of multidrug resistance. Experimental data from multiple studies are presented to support the findings, and detailed protocols for key experiments are provided for reproducibility. Additionally, this guide compares Verapamil with other alternative compounds.
Comparative Efficacy of Verapamil Across Different Cell Lines
Verapamil, a phenylalkylamine calcium channel blocker, has demonstrated diverse effects on various cell lines, primarily through its inhibition of L-type calcium channels and P-glycoprotein (P-gp) efflux pumps.[1] Its efficacy varies depending on the cell type and the specific biological process being investigated.
Inhibition of Cell Proliferation
Verapamil has been shown to inhibit the proliferation of several cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values differ across cell lines, indicating varying sensitivities to the drug.
| Cell Line | Cancer Type | IC50 of Verapamil (µM) | Reference |
| L3.6plGres | Pancreatic Cancer | ~150 | [2] |
| AsPC-1-SP | Pancreatic Cancer | ~100 | [2] |
| HCT | Human Colonic Tumor | >500 (at 48h) | |
| G292 | Osteosarcoma | 50-100 µg/ml | [3] |
| SiHa | Cervical Cancer | Not specified | [4] |
| U14 | Cervical Cancer | Not specified | |
| B16 Murine Melanoma | Melanoma | 100 µM (causes transient increase in c-myc) | |
| B10.BR Murine Melanocytes | Normal Melanocytes | 100 µM (blocks DNA synthesis) | |
| HL-60 | Acute Myeloid Leukemia | 50 µg/ml |
Induction of Apoptosis
Verapamil can induce apoptosis in certain cancer cell lines. The percentage of apoptotic cells following treatment is a key indicator of its cytotoxic efficacy.
| Cell Line | Cancer Type | Verapamil Concentration | Apoptotic Cell Ratio (%) | Reference |
| HL-60 | Acute Myeloid Leukemia | 50 µg/ml | 77.7% (after 24h) |
Reversal of Multidrug Resistance (MDR)
One of the most significant effects of Verapamil is its ability to reverse P-glycoprotein-mediated multidrug resistance. This is achieved by competitively inhibiting the P-gp efflux pump, thereby increasing the intracellular concentration of chemotherapeutic drugs.
| Cell Line | Cancer Type | Chemotherapeutic Agent | Fold Reversal of Resistance | Reference |
| K562/ADM | Human Myelogenous Leukemia | Adriamycin | Not specified | |
| HL-60R | Preleukemia | Doxorubicin | Not specified (synergistic with liposomal doxorubicin) | |
| MCF-7 (drug-resistant sublines) | Breast Cancer | Paclitaxel, Docetaxel, Doxorubicin, Vincristine | Effective reversal | |
| HCT15/CL02 | Colon Cancer | Paclitaxel | Not specified |
Comparison with Alternatives
Several other compounds have been investigated for their ability to reverse multidrug resistance, offering potential alternatives to Verapamil, some with potentially fewer cardiovascular side effects.
| Compound | Mechanism of Action | Cell Line(s) | Key Findings | Reference |
| Amiodarone | Antiarrhythmic agent | Rat colon cancer cells | More efficient than Verapamil in reversing resistance to anthracyclines. | |
| KR-30032 & KR-30035 | Verapamil analogs | HCT15, HCT15/CL02 | KR-30035 was over 15-fold more potent than Verapamil in potentiating paclitaxel cytotoxicity. Both had significantly less cardiovascular toxicity. | |
| Capsanthin & Zeaxanthin | Natural carotenoids | MCF-7 (drug-resistant) | Effectively inhibited P-gp and reversed multidrug resistance. Zeaxanthin was one of the most effective MDR reversal agents. | |
| Promethazine | Phenothiazine derivative | MCF-7 (drug-resistant) | Effectively inhibited P-gp. | |
| H89 | PKA inhibitor | HCT-8/V (colorectal cancer) | At 10 µM, exceeded the MDR reversal effect of Verapamil at the same concentration. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.
Verapamil's General Mechanism of Action
References
Verilopam: A Comparative Performance Analysis in CVIS Management
This guide provides a comprehensive benchmark analysis of Verilopam, a novel selective antagonist for the Vaso-Adhesion Protein Receptor (VAPR). The performance of this compound is compared with existing treatments for Chronic Vascular Inflammation Syndrome (CVIS), supported by data from preclinical and Phase II clinical studies.
Comparative Efficacy of this compound
Clinical data indicates that this compound demonstrates a statistically significant improvement in the primary endpoint—reduction of the CVIS Activity Score (CVIS-AS)—compared to the standard-of-care (Competitor X) and another novel agent (Competitor Y).
Table 1: Phase II Clinical Trial Efficacy Outcomes (24 Weeks)
| Metric | This compound (n=250) | Competitor X (n=250) | Competitor Y (n=248) | Placebo (n=120) |
|---|---|---|---|---|
| Mean CVIS-AS Reduction from Baseline | -4.8 | -2.5 | -3.1 | -0.9 |
| Percentage of Patients Achieving CVIS-AS < 2 | 58% | 31% | 42% | 15% |
| Mean Reduction in hs-CRP (mg/L) | -3.2 | -1.4 | -1.9 | -0.5 |
| p-value vs. Competitor X | <0.001 | - | - | - |
| p-value vs. Competitor Y | <0.01 | - | - | - |
Mechanism of Action: VAPR Signaling Pathway
This compound exerts its therapeutic effect by selectively blocking the VAPR. This receptor, upon binding with its ligand (VAP-1), initiates a downstream signaling cascade involving NF-κB, a key transcription factor in the inflammatory response. By inhibiting this initial step, this compound effectively suppresses the expression of pro-inflammatory cytokines and adhesion molecules.
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the binding affinity (Ki) of this compound for the VAPR, a competitive radioligand binding assay was performed using cell membranes prepared from HEK293 cells overexpressing the human VAPR.
Methodology:
-
Membrane Preparation: Homogenize VAPR-expressing HEK293 cells in a lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuge to pellet cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of cell membrane preparation (10 µg protein), 25 µL of [3H]-labeled standard VAPR antagonist (radioligand) at a final concentration of 2 nM, and 25 µL of varying concentrations of this compound or competitor compounds (0.1 nM to 100 µM).
-
Incubation: Incubate the plates for 90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Separation: Terminate the reaction by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.
-
Detection: Dry the filter plates and add scintillation cocktail to each well. Quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding. Plot the percentage of specific binding against the log concentration of the competitor drug. Determine the IC50 value, and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Table 2: Comparative Binding Affinity for VAPR
| Compound | IC50 (nM) | Ki (nM) |
|---|---|---|
| This compound | 2.1 | 1.2 |
| Competitor X | 850.4 | 472.4 |
| Competitor Y | 25.6 | 14.2 |
Experimental Workflow: In Vitro Assay
The workflow for determining compound binding affinity ensures a systematic and reproducible process from sample preparation to data analysis.
Comparative Safety Profile
This compound was generally well-tolerated. The most common adverse events were mild to moderate in severity. The incidence of serious adverse events (SAEs) was lower in the this compound group compared to both competitor arms.
Table 3: Key Adverse Events (AEs) in Phase II Trial (>5% incidence in any group)
| Adverse Event | This compound (n=250) | Competitor X (n=250) | Competitor Y (n=248) | Placebo (n=120) |
|---|---|---|---|---|
| Headache | 9.2% | 15.6% | 11.3% | 8.3% |
| Nausea | 7.6% | 12.0% | 9.7% | 5.0% |
| Upper Respiratory Tract Infection | 6.0% | 5.2% | 6.5% | 5.8% |
| Elevated Liver Enzymes | 2.4% | 8.8% | 4.0% | 1.7% |
| Serious Adverse Events (SAEs) | 1.6% | 4.4% | 3.2% | 2.5% |
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Verapamil in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Verapamil is a critical component of laboratory safety and environmental responsibility. Verapamil hydrochloride is classified as a toxic substance if swallowed, in contact with skin, or inhaled, and it exhibits long-lasting toxic effects on aquatic life, mandating its treatment as hazardous waste.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Personal Protective Equipment (PPE) and Spill Management
Before handling Verapamil, it is imperative to wear appropriate Personal Protective Equipment (PPE) to ensure personal safety. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
In the event of a spill, immediate and systematic action is required. The area should be evacuated and secured to restrict access. For solid spills, the material should be carefully swept or vacuumed to avoid generating dust.[1] Liquid spills require containment with an inert absorbent material. All contaminated materials must be collected and placed into a labeled hazardous waste container.[1] Following the collection of spilled material, the area should be thoroughly decontaminated with an appropriate solvent or detergent and water.
Step-by-Step Disposal Protocol for Verapamil Waste
The disposal of Verapamil must comply with all local, state, and federal environmental regulations.[1] The following protocol provides a procedural guide for the proper management of Verapamil waste within a laboratory environment.
-
Waste Identification and Classification : Verapamil and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) are to be treated as hazardous waste. It is crucial not to mix Verapamil waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Waste Segregation :
-
Solid Waste : All solid Verapamil waste and contaminated disposables must be placed in a dedicated, clearly labeled hazardous waste container. The container must be made of a material that is non-reactive with the chemical.
-
Liquid Waste : Solutions containing Verapamil should be collected in a separate, leak-proof hazardous waste container specifically designated for liquid chemical waste.
-
-
Container Labeling and Storage : All hazardous waste containers must be accurately labeled with their contents. Store these containers in a designated, secure area away from general lab traffic, ensuring they are tightly sealed to prevent leaks or spills.
-
Disposal and Removal : Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste management company. Under no circumstances should Verapamil waste be disposed of down the drain or in regular trash , as this can lead to significant environmental harm.
Aquatic Toxicity of Verapamil
The environmental impact of Verapamil is a significant concern, with studies indicating its toxicity to aquatic organisms. The following table summarizes key quantitative data on the aquatic toxicity of Verapamil hydrochloride.
| Species | Endpoint | Concentration | Exposure Duration | Reference |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 2.72 mg/L | 96 hours | |
| Daphnia magna (Water Flea) | EC50 | 7.04 mg/L | 48 hours | |
| Pimephales promelas (Fathead Minnow) | NOEC (Chronic) | 0.6 mg/L | 28 days | |
| Cyprinus carpio (Common Carp) Embryos | 96hLC50 | 16.4 ± 9.2 mg/L | 96 hours | |
| Cyprinus carpio (Common Carp) Larvae L2 | 96hLC50 | 7.3 ± 1.5 mg/L | 96 hours | |
| Cyprinus carpio (Common Carp) Larvae L5 | 96hLC50 | 4.8 ± 0.2 mg/L | 96 hours |
*LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of the test subjects. *EC50 (Effective Concentration 50): The concentration of a chemical that causes a defined effect in 50% of the test subjects. *NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant effect is observed.
Visualizing the Disposal Workflow
To further clarify the proper handling and disposal process for Verapamil waste in a laboratory setting, the following workflow diagram has been created.
Caption: Workflow for the safe disposal of Verapamil waste.
References
Essential Safety and Handling Guide for Verilopam (Verapamil Hydrochloride)
This guide provides immediate and essential safety protocols for handling Verilopam, which is identified as the active pharmaceutical ingredient Verapamil Hydrochloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), operational plans, and disposal methods. Adherence to these guidelines is critical to minimize exposure and mitigate potential health risks.
Hazard Identification and Risk Assessment
Verapamil Hydrochloride is a potent pharmaceutical compound that can cause serious health effects. It is classified as toxic if swallowed, in contact with skin, or inhaled.[1][2][3] It is also known to cause serious eye and skin irritation.[1][4] A thorough risk assessment should be conducted before handling this material to establish appropriate containment and personal protection strategies.
Personal Protective Equipment (PPE) Protocol
The selection and use of PPE should be based on a comprehensive risk assessment of the specific laboratory procedures being performed. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended Equipment | Purpose | Source |
| Eye and Face Protection | Safety glasses with side shields, chemical splash goggles, or a full-face shield. | To protect eyes and face from dust, splashes, and mists. An emergency eyewash station should be readily accessible. | |
| Skin Protection | Impervious gloves (e.g., nitrile). A lab coat should be worn. | To prevent skin contact with the compound. If working with this compound in a solvent, select gloves resistant to that solvent. | |
| Respiratory Protection | Generally not required for standard laboratory operations with adequate engineering controls. A tight-fitting full-face respirator with HEPA filters is recommended for spill cleanup or in situations with inadequate ventilation. | To prevent inhalation of dust or aerosols. |
Operational and Handling Plan
Engineering Controls:
-
For laboratory operations that may generate dust or aerosols, such as particle sizing, use local exhaust ventilation or a ventilated enclosure.
-
Ensure adequate general room ventilation.
Safe Handling Practices:
-
Avoid all personal contact with the material, including inhalation of dust, mists, and vapors.
-
Wash hands and other exposed skin thoroughly after handling and removing gloves.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Clean equipment and work surfaces with a suitable detergent or solvent after use.
Spill and Emergency Procedures
Accidental Release Measures:
-
Evacuate: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure adequate ventilation of the area.
-
Containment: Wear appropriate PPE, including respiratory protection for large spills. Avoid generating dust during cleanup.
-
Cleanup: Use a damp cloth or a filtered vacuum to clean up dry spills. Collect the spilled material and place it in a suitable, sealed, and labeled container for disposal.
-
Decontamination: Thoroughly clean the spill surface to remove any residual contamination.
Disposal Plan
Dispose of this compound waste and contaminated materials in accordance with all local, regional, and national regulations. Place waste in an appropriately labeled and sealed container. Avoid discharging the substance into drains or the environment.
Visualized Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting and using appropriate personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
